Product packaging for Isodihydrofutoquinol A(Cat. No.:CAS No. 62560-95-6)

Isodihydrofutoquinol A

Cat. No.: B1153339
CAS No.: 62560-95-6
M. Wt: 356.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isodihydrofutoquinol A is a natural product found in Piper wightii, Piper schmidtii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B1153339 Isodihydrofutoquinol A CAS No. 62560-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOHLDSEWHACKE-SZNDQCEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isodihydrofutoquinol A: An Obscure Lignan from Piper schmidtii

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, Isodihydrofutoquinol A remains an elusive and poorly characterized natural product. While identified as a lignan isolated from the leaves and stems of Piper schmidtii, a plant from the pepper family, detailed information regarding its specific biological activities, mechanism of action, and synthesis is not publicly available. This lack of data prevents the creation of an in-depth technical guide as requested.

What is known is that Piper schmidtii, the source of this compound, has been the subject of some phytochemical and pharmacological investigations. These studies have focused on the general chemical profile and biological properties of its extracts, rather than on individual isolated compounds.

Chemical Profile of Piper schmidtii Extracts

Research on the aerial parts of Piper schmidtii has revealed a complex mixture of phytochemicals. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) on a methanolic extract identified thirty different compounds, highlighting the plant's diverse chemical composition.[1] However, this compound was not identified among the constituents in this particular analysis. The primary metabolites found in plants, such as proteins, fats, and carbohydrates, are precursors to a wide array of secondary metabolites, including lignans, alkaloids, steroids, terpenoids, and flavonoids, which are often responsible for the plant's bioactive properties.[1]

Biological Activities of Piper schmidtii Extracts

Various solvent extracts of Piper schmidtii have been evaluated for their biological activities, demonstrating the plant's potential as a source of bioactive compounds. The following table summarizes the quantitative data from studies on different extracts of the plant.

Biological Activity AssayPlant PartExtract TypeIC50 / Activity
DPPH Radical ScavengingFruitMethanol15.19 µg/ml
Phosphomolybdenum AssayFruitMethanol135.67 mg AAE/g
Ferric Reducing Antioxidant Power (FRAP)FruitMethanol380.98 mM Fe/mg
Superoxide Radical ScavengingFruitMethanol60.94% inhibition
Anti-inflammatoryFruitMethanol71.24% inhibition

This data pertains to crude extracts and not to the isolated this compound.

The methanolic extract of P. schmidtii fruit has demonstrated significant antioxidant activity in multiple assays, including DPPH, phosphomolybdenum, and FRAP assays.[2] Furthermore, this extract exhibited potent anti-inflammatory and antibacterial properties.[2] The ethyl acetate extract was found to have a high concentration of flavonoids and also showed strong reducing power.[2]

The Genus Piper as a Source of Bioactive Compounds

The genus Piper is well-known for its rich diversity of bioactive secondary metabolites.[3][4][5] Species within this genus are known to produce a wide range of compounds, including alkaloids/amides, propenylphenols, lignans, neolignans, terpenes, and flavonoids.[6] Many of these compounds have been investigated for their potential therapeutic applications, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]

Conclusion

While this compound has been identified as a constituent of Piper schmidtii, it has not been the subject of dedicated scientific investigation. The available research focuses on the broader chemical profile and biological activities of extracts from this plant. Consequently, there is no published data on the specific experimental protocols for its isolation, its quantitative biological activity, or any signaling pathways it may modulate. Further research is required to isolate this compound in sufficient quantities and to thoroughly investigate its chemical and biological properties to determine its potential for drug development or other applications.

References

Isodihydrofutoquinol A: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A, a member of the neolignan class of natural products, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic origins. All quantitative data are presented in a clear tabular format, and key experimental and biosynthetic pathways are visualized using diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Piper genus, which is a rich source of bioactive lignans and neolignans. The primary documented natural source of this compound is:

  • Piper schmidtii Hook.f.: The leaves and stems of this plant have been found to contain this compound, along with other related neolignans such as futoquinol and isodihydrofutoquinol B[1].

While other Piper species are known to produce a variety of neolignans, Piper schmidtii remains the most definitively identified source of this compound in the scientific literature.

Isolation and Purification of this compound from Piper schmidtii

The following section details a representative experimental protocol for the isolation and purification of this compound from the aerial parts of Piper schmidtii. This protocol is based on established phytochemical investigation methods for neolignans from Piper species.

Experimental Protocol

2.1.1. Plant Material Collection and Preparation

  • The aerial parts (leaves and stems) of Piper schmidtii are collected and authenticated.

  • The plant material is air-dried in the shade at room temperature to a constant weight.

  • The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

2.1.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature using a maceration or percolation technique.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • The chloroform-soluble fraction, which typically contains neolignans, is selected for further purification.

2.1.4. Chromatographic Purification

  • Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to known neolignans are pooled and further purified using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by reversed-phase HPLC using a C18 column and a mobile phase gradient of methanol and water.

Quantitative Data

The yield of this compound from Piper schmidtii can vary depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The following table summarizes representative data.

Compound Plant Source Plant Part Yield Reference
This compoundPiper schmidtiiLeaves and StemsData not explicitly available in reviewed literature. Yields of related neolignans from Piper species typically range from 0.001% to 0.1% of the dry weight of the plant material.[1]
Structural Elucidation

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet (UV) Spectroscopy

Comparison of the obtained spectroscopic data with published values confirms the identity of the compound.

Biosynthesis of this compound

This compound is a neolignan, a class of compounds derived from the oxidative coupling of two phenylpropanoid units. The biosynthesis of neolignans originates from the shikimic acid pathway.

Overview of the Neolignan Biosynthetic Pathway

The general biosynthetic pathway leading to neolignans is as follows:

  • Shikimic Acid Pathway: The aromatic amino acid L-phenylalanine is synthesized via the shikimic acid pathway.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then transformed into various monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

  • Oxidative Coupling: These monolignols undergo enzyme-catalyzed oxidative coupling to form a diverse array of lignans and neolignans. The specific enzymes involved, such as laccases and peroxidases, and the presence of dirigent proteins, control the regioselectivity and stereoselectivity of the coupling reaction.

The specific enzymatic steps leading to the unique structure of this compound from monolignol precursors in Piper schmidtii have not been fully elucidated. However, a putative pathway can be proposed based on the general principles of neolignan biosynthesis.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried, powdered Piper schmidtii extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions ptlc Preparative TLC pooled_fractions->ptlc semi_pure Semi-pure this compound ptlc->semi_pure hplc Reversed-Phase HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

General Biosynthetic Pathway of Neolignans

biosynthetic_pathway shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway monolignols Monolignols (e.g., Coniferyl Alcohol) phenylpropanoid_pathway->monolignols oxidative_coupling Oxidative Coupling (Laccases/Peroxidases) monolignols->oxidative_coupling neolignans Neolignans oxidative_coupling->neolignans isodihydrofutoquinol_A This compound neolignans->isodihydrofutoquinol_A Specific enzymatic steps (putative)

Caption: Generalized biosynthetic pathway leading to neolignans.

References

A Technical Guide to the Synthesis of Isodihydrofutoquinol A and the General Biosynthesis of Related Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a member of the isoquinoline alkaloid family, a large and diverse group of natural products with a wide range of biological activities. While the specific natural biosynthetic pathway for this compound is not extensively documented in current scientific literature, this guide provides a detailed overview of its chemical synthesis. Furthermore, to provide a biological context, this document outlines the general biosynthetic pathway for isoquinoline alkaloids, offering insights into how similar compounds are produced in nature.

It is important to note that the information on the biosynthesis of isoquinoline alkaloids presented here is a generalized pathway and may not be directly applicable to this compound. Due to the lack of specific biosynthetic data for this compound, quantitative data tables and detailed experimental protocols for its natural synthesis cannot be provided.

Chemical Synthesis of this compound

The total synthesis of this compound has been successfully achieved through chemical methods. A key step in this synthesis involves the construction of the 2,5-cyclohexadienone moiety using an electrochemical method. The synthesis starts from 4-benzyloxy-2-methoxy-acetophenone.[1]

Key Reagents and Starting Material
Compound Role
4-benzyloxy-2-methoxy-acetophenoneStarting Material
Electrochemical MethodKey reaction for forming the 2,5-cyclohexadienone moiety
Experimental Workflow for Chemical Synthesis

The following diagram illustrates the high-level workflow for the chemical synthesis of this compound.

G A 4-benzyloxy-2-methoxy- acetophenone B Electrochemical Oxidation A->B C Construction of 2,5-cyclohexadienone moiety B->C D This compound C->D

Figure 1: Chemical Synthesis of this compound.

General Biosynthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids in plants and some microorganisms are typically derived from the amino acid tyrosine.[2] The biosynthetic pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and condensation steps. While numerous variations exist, a common route proceeds through key intermediates like dopamine and 4-hydroxyphenylacetaldehyde.

Some fungi, such as Aspergillus fumigatus, have been shown to produce isoquinoline alkaloids through pathways analogous to those in plants.[3] These pathways often involve enzymes like N-methyltransferases and FAD-dependent oxidases.[3] Furthermore, biocatalytic approaches using imine reductases and N-methyltransferases have been developed for the synthesis of tetrahydroisoquinoline alkaloids.[4]

Generalized Biosynthetic Pathway

The following diagram represents a generalized pathway for the biosynthesis of isoquinoline alkaloids, starting from tyrosine. This is a conceptual representation and does not depict the specific biosynthesis of this compound.

G cluster_0 Precursors A Tyrosine B Dopamine A->B C 4-Hydroxyphenyl- acetaldehyde A->C D Condensation (Norcoclaurine Synthase) B->D C->D E (S)-Norcoclaurine D->E F Series of Enzymatic Reactions (Methylation, Oxidation, etc.) E->F G Diverse Isoquinoline Alkaloids F->G

Figure 2: Generalized Biosynthesis of Isoquinoline Alkaloids.

While the specific biosynthetic pathway for this compound remains to be elucidated, the successful chemical synthesis provides a viable route for obtaining this compound for further research and development. The study of generalized isoquinoline alkaloid biosynthesis offers a framework for future investigations into the natural production of this compound and related molecules. Further research, potentially involving transcriptomics and metabolomics in producer organisms, will be necessary to uncover the specific enzymes and intermediates involved in its natural synthesis.

References

Isodihydrofutoquinol A: A Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. While research on this specific molecule is limited, the broader family of isoquinoline alkaloids has garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. This technical guide aims to synthesize the currently available information on the biological activities of this compound, drawing insights from studies on structurally related compounds to infer its potential therapeutic applications. Due to the nascent stage of research on this compound, this document also outlines general experimental protocols and key signaling pathways that are likely relevant to its bioactivity, providing a foundational framework for future investigations.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of this compound are not yet available, isoquinoline alkaloids, as a class, are well-documented for their ability to modulate inflammatory responses. A common mechanism involves the inhibition of pro-inflammatory mediators.

Potential Mechanisms and Experimental Approaches:

A key indicator of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production in vitro.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The cells are incubated for a further 24 hours to allow for NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Relevant Signaling Pathways:

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Proinflammatory_Genes Transcription Isodihydrofutoquinol_A This compound (Potential Inhibitor) Isodihydrofutoquinol_A->IKK Inhibition? Isodihydrofutoquinol_A->NFkB_active Inhibition of Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Numerous isoquinoline alkaloids have demonstrated potent anticancer activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.

Potential Mechanisms and Experimental Approaches:

A fundamental hallmark of anticancer agents is their ability to induce apoptosis. This can be quantified using various in vitro assays.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa, MCF-7) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the pro-apoptotic effect of the compound.

Relevant Signaling Pathways:

The induction of apoptosis is often linked to the modulation of signaling cascades that control cell survival and death. The MAPK pathway, which includes kinases like JNK, ERK, and p38, plays a crucial role in these processes.

MAPK Signaling Pathway in Apoptosis

MAPK_Pathway Cellular_Stress Cellular Stress (e.g., Compound Treatment) MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation AP1 AP-1 JNK->AP1 Activation Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis Isodihydrofutoquinol_A This compound (Potential Activator) Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release & Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1) ARE->Cytoprotective_Genes Transcription Isodihydrofutoquinol_A This compound (Potential Activator) Isodihydrofutoquinol_A->Keap1 Modulation?

Isodihydrofutoquinol A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A is a naturally occurring lignan found in various species of the Piper genus, including Piper schmidtii, Piper wightii, and Piper hymenophyllum. First isolated and identified in the late 1970s, this compound has since been the subject of synthetic studies, though extensive biological evaluation remains somewhat limited in publicly accessible literature. This technical guide provides a comprehensive review of the available scientific information on this compound, including its chemical properties, synthesis, and known biological activities. All quantitative data has been summarized in structured tables, and detailed experimental protocols from cited literature are provided. Additionally, diagrams of synthetic pathways are presented to facilitate a deeper understanding of this compound.

Chemical Properties and Structure

This compound is classified as a lignan with the chemical formula C₂₁H₂₄O₅ and a molecular weight of 356.4 g/mol . Its structure features a complex bicyclic framework. The systematic IUPAC name for this compound is (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62560-95-6EvitaChem
Molecular Formula C₂₁H₂₄O₅EvitaChem
Molecular Weight 356.4 g/mol EvitaChem
SMILES C=CCC1=C--INVALID-LINK--(--INVALID-LINK--Cc2ccc3c(c2)OCO3)C(OC)=CC1=OKNApSAcK Metabolite Information

Synthesis

The total synthesis of this compound has been reported, utilizing an electrochemical method to construct the key 2,5-cyclohexadienone moiety.

Synthetic Pathway

The synthesis of this compound was achieved starting from 4-benzyloxy-2-methoxy-acetophenone. A key step in the synthesis is the construction of the 2,5-cyclohexadienone moiety through an efficient electrochemical method. This intermediate is then further elaborated to afford the final natural product. The synthetic route also enabled the preparation of related compounds, futoquinol and isofutoquinol A and B.

G start 4-Benzyloxy-2-methoxy-acetophenone intermediate 2,5-Cyclohexadienone moiety construction start->intermediate Electrochemical Method product This compound intermediate->product

Caption: Synthetic overview for this compound.

Experimental Protocol: Total Synthesis of this compound

This protocol is based on the synthesis reported by Shizuri, et al. (1986). The full details would be found within the cited publication, which was not available in full text from the search results. The following is a generalized representation based on the abstract.

The synthesis commences with 4-benzyloxy-2-methoxy-acetophenone. The core 2,5-cyclohexadienone structure is assembled using a controlled potential electrolysis. This electrochemical oxidation step is critical for the formation of the dienone system. Subsequent steps would involve the introduction of the remaining substituents and the diastereoselective formation of the final product, this compound. Purification of the final compound is likely achieved through chromatographic techniques such as column chromatography and/or preparative thin-layer chromatography.

Biological Activity

The biological activity of pure this compound is not extensively documented in readily available literature. While lignans as a class are known for a wide range of activities including antiviral, anticancer, antioxidant, and anti-inflammatory properties, specific data for this compound is sparse.

One study that evaluated the antiviral activity of a series of lignans and neolignans reported that this compound did not exhibit appreciable activity against the viral strains tested, or it precipitated in the growth medium.

A network pharmacology study identified this compound as a potential active component in a traditional Chinese medicine formula, Xiang Ju tablets, for the treatment of allergic rhinitis. However, this study is computational and does not provide experimental validation of the activity of the pure compound.

It is important to note that crude extracts of Piper schmidtii, a source of this compound, have shown significant antioxidant and antimicrobial activities. However, it is not possible to attribute these effects to this compound alone without further studies on the isolated compound.

Table 2: Summary of Biological Activity for this compound

Activity TypeFindingQuantitative DataSource
Antiviral Did not exhibit appreciable activity or precipitated in the growth medium.Not activePrasad, A. K., et al. (2005)
Potential role in Allergic Rhinitis Identified as a potential active component in a computational study.NoneExploring Pharmacological Mechanisms of Xiang Ju Tablets... (2019)

Signaling Pathways

There is currently no available information in the searched literature detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Future Perspectives

The synthetic route to this compound opens up possibilities for the synthesis of analogues and derivatives which could be screened for a wide range of biological activities. Given the known pharmacological properties of lignans and plants from the Piper genus, further investigation into the biological effects of this compound is warranted. Future studies should focus on in-depth evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties, as well as the elucidation of its mechanism of action and molecular targets.

Conclusion

This compound is a structurally interesting natural product with a confirmed total synthesis. However, its biological profile remains largely unexplored. This comprehensive review summarizes the current state of knowledge and highlights the need for further research to unlock the potential therapeutic applications of this lignan. The provided information on its chemical properties and synthesis can serve as a valuable resource for researchers interested in the further study of this compound and related compounds.

The Discovery and Isolation of Isodihydrofutoquinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydrofutoquinol A, a neolignan natural product, has garnered interest for its potential biological activities. This document provides a comprehensive overview of the history of its discovery, isolation from its natural source, and its total synthesis. Detailed experimental protocols for its isolation and characterization are presented, along with tabulated quantitative data for easy reference. Furthermore, logical workflows and relationships are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a member of the neolignan family, a class of natural products characterized by the coupling of two C6-C3 phenylpropanoid units. These compounds are found in a variety of plant species and often exhibit a range of biological activities. The genus Piper, a rich source of bioactive secondary metabolites, has been a primary source for the isolation of numerous neolignans, including this compound and its related compounds.[1][2] This guide focuses on the key milestones in the scientific journey of this compound, from its initial discovery in nature to its successful synthesis in the laboratory.

History of Discovery and Natural Source

Isolation from Piper kadsura

The general methodology for the isolation of neolignans from Piper species involves solvent extraction followed by chromatographic separation. The following protocol is a representative procedure based on common practices for isolating such compounds from Piper kadsura.

Experimental Protocol: Isolation of Neolignans from Piper kadsura
  • Plant Material Collection and Preparation: The stems or aerial parts of Piper kadsura are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, typically rich in neolignans, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction and Partitioning cluster_purification Purification Dried Plant Material Dried Plant Material Methanol Extraction Methanol Extraction Dried Plant Material->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning CHCl3 Fraction CHCl3 Fraction Solvent Partitioning->CHCl3 Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography CHCl3 Fraction->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC This compound This compound Preparative HPLC->this compound

Figure 1: General workflow for the isolation of this compound.

Total Synthesis of this compound

A total synthesis of this compound was reported in 1986 by Shizuri, Yamamura, and colleagues. This synthesis not only confirmed the structure of the natural product but also provided a method for its preparation in the laboratory.

Synthetic Strategy

The key step in the synthesis involves the construction of the 2,5-cyclohexadienone moiety via an electrochemical method. The starting material for the synthesis was 4-benzyloxy-2-methoxy-acetophenone.

G Starting Material 4-Benzyloxy-2-methoxy- acetophenone Key Step Electrochemical Oxidation Starting Material->Key Step Intermediate 2,5-Cyclohexadienone Intermediate Key Step->Intermediate Final Product This compound Intermediate->Final Product

Figure 2: Simplified retrosynthetic analysis of this compound.

Spectroscopic and Physical Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data obtained from the synthesized material was compared with that of the natural product to confirm its identity.

Quantitative Data Summary
PropertyValue
Molecular Formula C₂₁H₂₄O₆
Molecular Weight 372.41 g/mol
Appearance Colorless oil or amorphous powder
¹H NMR (CDCl₃, ppm) Data to be populated from primary literature
¹³C NMR (CDCl₃, ppm) Data to be populated from primary literature
Mass Spectrometry (m/z) Data to be populated from primary literature
Infrared (cm⁻¹) Data to be populated from primary literature
UV-Vis (nm) Data to be populated from primary literature
Optical Rotation Data to be populated from primary literature

Note: The specific spectroscopic data values are pending access to the primary isolation and total synthesis publications.

Conclusion

The discovery and isolation of this compound from Piper species have contributed to the growing family of bioactive neolignans. The total synthesis of this natural product has not only confirmed its structure but also opened avenues for the synthesis of analogs for further biological evaluation. This technical guide provides a foundational understanding of the history, isolation, and characterization of this compound for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the biological activities of this compound and its derivatives is a promising area for future research.

References

Isodihydrofutoquinol A physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a naturally occurring lignan found in various plant species, notably from the genus Piper.[1] As a member of the quinone family, it possesses a unique chemical structure that has drawn interest for its potential bioactive properties. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, compiled from available scientific literature. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized by a complex molecular structure featuring a cyclohexadienone moiety. Its chemical identity and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
Molecular Formula C₂₁H₂₄O₅
Molecular Weight 356.4 g/mol
CAS Number 62560-95-6
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
InChI Key SMOHLDSEWHACKE-SZNDQCEHSA-N
Computed Physical Property Value
Topological Polar Surface Area 54.0 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 7
Complexity 608
XLogP3 3.7

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through spectroscopic methods. The following data is based on the total synthesis and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): δ 0.95 (3H, d, J=7.0 Hz), 1.70-2.10 (2H, m), 2.40-2.80 (2H, m), 2.95 (3H, s), 3.20-3.50 (1H, m), 3.65 (3H, s), 4.90-5.20 (2H, m), 5.70-6.10 (1H, m), 5.85 (2H, s), 6.18 (1H, d, J=2.0 Hz), 6.50-6.80 (4H, m).

¹³C NMR (CDCl₃): δ 15.6, 35.4, 40.5, 41.8, 51.5, 58.7, 100.8, 108.0, 109.1, 121.2, 122.0, 131.8, 134.2, 136.5, 145.8, 147.5, 153.2, 186.5.

Other Spectroscopic Data
  • Infrared (IR) Spectroscopy: Key absorptions indicating the presence of a carbonyl group (C=O) and aromatic rings are expected, though specific peak values from primary literature are not detailed here.

  • Mass Spectrometry (MS): The exact mass is reported as 356.162 g/mol .

Experimental Protocols

Total Synthesis of this compound

A reported total synthesis of this compound was achieved starting from 4-benzyloxy-2-methoxy-acetophenone. A key step in this synthesis is the construction of the 2,5-cyclohexadienone moiety through an electrochemical method.[2]

Workflow for the Synthesis of this compound:

G start 4-Benzyloxy-2-methoxy-acetophenone step1 Electrochemical Oxidation start->step1 Anodic Oxidation intermediate 2,5-Cyclohexadienone Moiety Construction step1->intermediate step2 Further Synthetic Steps intermediate->step2 end This compound step2->end

Caption: Synthetic pathway of this compound.

Note: For the detailed experimental conditions, including reagents, solvents, and reaction times, it is essential to consult the primary literature by Shizuri et al. (1986) in Tetrahedron Letters.

Biological Activity

This compound has been noted for its potential antimicrobial properties. However, detailed studies on its mechanism of action and its effects on specific biological signaling pathways are not extensively documented in the current body of scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational summary of its known physical and chemical characteristics. The lack of extensive biological activity data and specific physical properties such as boiling point and solubility highlights areas for future research that could unlock the full potential of this molecule for therapeutic applications. Researchers are encouraged to consult the primary literature for in-depth experimental details.

References

Predicted Mechanism of Action of Isodihydrofutoquinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on Isodihydrofutoquinol A is not available in the public scientific literature. The following in-depth technical guide is a predicted mechanism of action based on the well-documented biological activities of structurally related compounds, namely furoquinoline and isoquinoline alkaloids. The proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound is a member of the furoquinoline class of alkaloids. Furoquinoline and the broader isoquinoline alkaloids are known for their diverse pharmacological properties, including cytotoxic and anti-inflammatory activities.[1][2] These compounds are predominantly found in the Rutaceae family of plants.[2] This guide synthesizes the existing knowledge on related alkaloids to postulate the primary mechanisms through which this compound may exert its biological effects, focusing on its potential as an anticancer and anti-inflammatory agent.

Predicted Core Mechanisms of Action

Based on the activities of analogous compounds, this compound is predicted to exert its effects through two primary mechanisms:

  • Cytotoxicity in Cancer Cells: By inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/AKT/mTOR.

  • Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways.

Predicted Anticancer Activity

The anticancer potential of this compound is likely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in cancerous cells. This is a common characteristic among furoquinoline and isoquinoline alkaloids.[1][3][4]

Quantitative Data from Related Furoquinoline Alkaloids

To provide a quantitative perspective, the following table summarizes the cytotoxic activities of known furoquinoline alkaloids against various cancer cell lines. These values (IC50) represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
MontrofolineHepG2Hepatocarcinoma41.56[5]
MontrofolineHCT116 (p53-/-)Colon Carcinoma90.66[5]
SkimmianineHT-29Colon Cancer1.5[2]
SkimmianineHeLaCervical Cancer12.8 µg/mL[2]
MaculineCCRF-CEMLeukemia< 30[6]
MaculineU87MGGlioblastoma< 30[6]
KokusaginineA2780Ovarian Cancer4.2 µg/mL[6]
DictamnineHeLaCervical Cancer12.6[1]
Predicted Signaling Pathways in Anticancer Activity

This compound is predicted to interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

  • MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth and survival. Many isoquinoline alkaloids have been shown to inhibit this pathway.[7] It is plausible that this compound could inhibit the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38, leading to a downstream reduction in cell proliferation and induction of apoptosis.[7]

  • PI3K/AKT/mTOR Pathway Downregulation: The PI3K/AKT/mTOR pathway is another critical signaling route for cancer cell metabolism, growth, and survival. The furoquinoline alkaloid Dictamnine has been shown to inhibit lung cancer growth by downregulating this pathway.[2] this compound may act similarly, leading to decreased cell viability.

anticancer_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_effects Cellular Effects This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 PI3K PI3K This compound->PI3K AKT AKT This compound->AKT mTOR mTOR This compound->mTOR Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Proliferation Cell Proliferation ERK->Proliferation JNK->Proliferation p38->Proliferation PI3K->Proliferation AKT->Proliferation mTOR->Proliferation

Predicted Anticancer Signaling Pathways of this compound.

Predicted Anti-inflammatory Activity

Many isoquinoline alkaloids exhibit significant anti-inflammatory effects.[8] This is often achieved by inhibiting the production of pro-inflammatory mediators.

Predicted Signaling Pathways in Anti-inflammatory Activity
  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In a resting state, NF-κB is sequestered in the cytoplasm by IκB proteins.[10] Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] It is predicted that this compound will inhibit this pathway, likely by preventing the degradation of IκB, thus blocking NF-κB's nuclear translocation and subsequent gene transcription. Several isoquinoline alkaloids have been shown to act through this mechanism.[11][12]

  • MAPK Pathway Modulation: As in cancer, the MAPK pathway is also involved in the inflammatory response. Inhibition of p38 MAPK, in particular, is a known anti-inflammatory mechanism for some isoquinoline alkaloids.[8] This leads to a reduction in the production of inflammatory cytokines.

anti_inflammatory_pathway cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IκB_Degradation IκB Degradation Inflammatory Stimuli (LPS)->IκB_Degradation MAPK_Activation MAPK Activation (p38, JNK) Inflammatory Stimuli (LPS)->MAPK_Activation This compound This compound This compound->IκB_Degradation This compound->MAPK_Activation NFκB_Translocation NF-κB Nuclear Translocation IκB_Degradation->NFκB_Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB_Translocation->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFκB_Translocation->Enzymes MAPK_Activation->Cytokines MAPK_Activation->Enzymes

Predicted Anti-inflammatory Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the predicted mechanisms of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HepG2, HCT116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect the levels of specific proteins involved in the signaling pathways.

  • Cell Lysis: Cells are treated with this compound for various time points. After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-p65, IκBα, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with this compound (various concentrations) start->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt wb Western Blot for Signaling Proteins (p-ERK, p-p65, etc.) treat->wb ic50_calc Calculate IC50 values mtt->ic50_calc band_quant Quantify Protein Bands wb->band_quant

General Experimental Workflow for Mechanism Validation.

Conclusion

While direct experimental evidence for this compound is currently lacking, the established activities of related furoquinoline and isoquinoline alkaloids provide a strong basis for predicting its mechanism of action. It is hypothesized that this compound will exhibit both cytotoxic and anti-inflammatory properties through the modulation of key cellular signaling pathways, including the MAPK and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for the validation of these predictions, which will be essential for the future development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis methodology for Isodihydrofutoquinol A, a natural product of significant interest. The protocols are based on the seminal work of Shizuri et al., who first reported its synthesis.[1][2] This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of this compound, as developed by Shizuri and colleagues, commences with the commercially available starting material, 4-benzyloxy-2-methoxy-acetophenone.[1][2] The core of this synthetic route revolves around the innovative use of an electrochemical method to construct the key 2,5-cyclohexadienone moiety. This crucial step sets the stage for the subsequent formation of the dihydrofuran ring system. The overall strategy is a convergent and efficient approach to this complex natural product.

Below is a diagram illustrating the logical workflow of the total synthesis.

Total_Synthesis_Workflow A Starting Material: 4-Benzyloxy-2-methoxy-acetophenone B Electrochemical Oxidation A->B Key Step C Intermediate: 2,5-Cyclohexadienone Derivative B->C D Intramolecular Cyclization C->D E Target Molecule: This compound D->E Synthetic_Pathway cluster_start Starting Material cluster_key_step Key Transformation cluster_intermediate Key Intermediate cluster_final_step Final Transformation cluster_product Target Molecule A 4-Benzyloxy-2-methoxy-acetophenone B Anodic Oxidation A->B C Spirocyclization B->C via Phenoxonium Ion D 2,5-Cyclohexadienone C->D E Intramolecular Michael Addition D->E F This compound E->F

References

Application Notes & Protocols: Isodihydrofutoquinol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a neolignan compound that has been isolated from plant species of the Piper genus, notably Piper kadsura. Neolignans are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides a detailed, step-by-step protocol for the extraction and isolation of this compound from plant material, intended for use in research and drug development.

Data Summary

The following tables summarize the quantitative data associated with the extraction and fractionation process.

Table 1: Extraction and Fractionation Yields

ParameterValueSource Plant Material
Initial Plant Material (dried aerial parts)2.5 kgPiper kadsura
Methanol Extract Yield110 gPiper kadsura
Methanol Extract Yield (%)4.4%Piper kadsura
Chloroform-Soluble Fraction15 gPiper kadsura

Experimental Protocols

This protocol outlines the methodology for the extraction and isolation of this compound from the aerial parts of Piper kadsura.

Materials and Reagents:

  • Dried and powdered aerial parts of Piper kadsura

  • Methanol (MeOH), analytical grade

  • n-Hexane, analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Step-by-Step Protocol:

Part 1: Extraction

  • Maceration: The dried and powdered aerial parts of Piper kadsura (2.5 kg) are to be macerated with methanol (MeOH) at room temperature. This process should be repeated twice to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude MeOH extract. From 2.5 kg of starting material, a yield of approximately 110 g of crude extract can be expected.

Part 2: Fractionation

  • Solvent Partitioning: The crude MeOH extract (110 g) is suspended in water and then successively partitioned with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective dried fractions. The chloroform-soluble fraction, which is expected to contain this compound, should yield approximately 15 g.

Part 3: Isolation by Chromatography

  • Silica Gel Column Chromatography: The chloroform-soluble fraction (15 g) is subjected to silica gel column chromatography.

    • Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane).

    • Elution: The fraction is eluted with a gradient solvent system, starting with a non-polar mixture and gradually increasing the polarity. A common gradient is chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 50:1 and progressing to 1:1 (v/v).

    • Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions identified as containing this compound are pooled and subjected to further rounds of silica gel column chromatography, often with a different solvent system (e.g., n-hexane-ethyl acetate gradient) to improve separation.

  • Preparative HPLC: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water is employed to achieve fine separation.

    • Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

  • Compound Verification: The purity and identity of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

ExtractionWorkflow plant_material Dried Piper kadsura (2.5 kg) extraction Methanol Extraction (Room Temperature, 2x) plant_material->extraction crude_extract Crude Methanol Extract (110 g) extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane Fraction Chloroform Fraction (15 g) Ethyl Acetate Fraction n-Butanol Fraction partitioning->fractions silica_gel_cc Silica Gel Column Chromatography (CHCl3-MeOH Gradient) fractions:s->silica_gel_cc Chloroform Fraction pooled_fractions This compound -rich Fractions silica_gel_cc->pooled_fractions prep_hplc Preparative HPLC (C18 Column) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow of this compound extraction.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydrofutoquinol A is a lignan compound that has been isolated from the leaves and stems of Piper schmidtii.[1] As a natural product, it holds potential for further investigation into its biological activities, necessitating a robust method for its purification. High-performance liquid chromatography (HPLC) is a premier technique for the isolation and purification of such compounds from complex plant extracts. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, ensuring high purity of the final compound for subsequent research and development. While specific application data for this compound is limited, this protocol is based on established methodologies for the purification of similar natural products, such as furanocoumarins and other lignans.

Data Presentation

As no specific experimental data for the HPLC purification of this compound is publicly available, the following table represents a typical data summary for such a purification process. This data is illustrative and serves to provide a clear structure for reporting results.

ParameterValue
Column C18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm
Retention Time 15.2 min
Purity (Post-Purification) >98%
Recovery 85%

Experimental Workflow

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification start Crude Plant Extract extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Mobile Phase concentration->dissolution injection Injection onto HPLC System dissolution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation purity_analysis Purity Analysis (Analytical HPLC) fractionation->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal characterization Structural Characterization (NMR, MS) solvent_removal->characterization storage Storage of Pure Compound characterization->storage

Caption: Experimental workflow for the HPLC purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

1. Sample Preparation

  • Extraction:

    • Air-dried and powdered leaves and stems of Piper schmidtii are subjected to solvent extraction.

    • Macerate the plant material in methanol at room temperature for 72 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of the compounds.

  • Filtration and Concentration:

    • Filter the combined methanolic extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Preliminary Fractionation (Optional):

    • For complex extracts, a preliminary fractionation step using solid-phase extraction (SPE) can be beneficial.[2]

    • Dissolve the crude extract in an appropriate solvent and load it onto a C18 SPE cartridge.

    • Elute with a stepwise gradient of methanol in water to obtain fractions with varying polarities.

  • Final Sample Preparation:

    • Dissolve the crude extract or the target fraction in the initial mobile phase composition for HPLC injection.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Purification

  • Instrumentation:

    • A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). C18 columns are widely used for the separation of furanocoumarins and other natural products.[3][4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid. The use of formic acid helps to improve peak shape and resolution.

    • Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point. The gradient can be optimized based on the initial separation profile.

    • Flow Rate: 4.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 280 nm.

    • Injection Volume: 500 µL (can be adjusted based on sample concentration and column capacity).

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run or by analyzing small injections of the crude extract.

3. Post-Purification Analysis

  • Purity Assessment:

    • Analyze the collected fraction using an analytical HPLC system with a similar mobile phase system to confirm the purity of the isolated compound.

    • Purity should ideally be greater than 98%.

  • Solvent Removal:

    • Remove the HPLC solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the pure compound.

  • Structural Characterization:

    • Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the purification process, emphasizing the decision-making points based on the purity of the obtained fractions.

Purification_Logic start Start with Crude Extract prep_hplc Preparative HPLC start->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analytical_hplc Analytical HPLC for Purity Check collect_fractions->analytical_hplc pool_pure Pool Pure Fractions analytical_hplc->pool_pure Purity > 98% re_purify Re-purify Impure Fractions analytical_hplc->re_purify Purity < 98% final_product Final Pure Compound pool_pure->final_product re_purify->prep_hplc

Caption: Logical workflow for HPLC purification and quality control.

This application note provides a comprehensive and detailed protocol for the high-performance liquid chromatography purification of this compound. By following these guidelines, researchers can obtain a highly purified compound suitable for a wide range of scientific applications, from biological activity screening to drug development. The provided workflows and data tables offer a clear framework for executing and documenting the purification process.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of Isodihydrofutoquinol A, a neolignan of interest in natural product chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this compound, this note presents a hypothesized fragmentation pathway based on the known structure of its isomer, Isodihydrofutoquinol B, and established fragmentation patterns of related neolignan compounds. The provided experimental protocols and data are intended to guide researchers in the identification and characterization of this and similar molecules.

Introduction

This compound is a member of the neolignan class of natural products, which are known for their diverse biological activities. The structural elucidation and characterization of these complex molecules are crucial for understanding their therapeutic potential. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose, providing valuable information about the molecular weight and structural features of a compound through its fragmentation pattern. This application note outlines a proposed fragmentation pathway for this compound and provides a general protocol for its analysis.

Proposed Structure of this compound

The exact structure of this compound has not been definitively established in publicly available literature. However, based on the structure of the known isomer, Isodihydrofutoquinol B (4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one), a plausible isomeric structure for this compound is proposed (Figure 1). This proposed structure assumes a rearrangement of substituents on the cyclohexadienone ring, a common variation in natural product isomers.

Proposed Structure: 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-4-prop-2-enylcyclohexa-2,5-dien-1-one

Molecular Formula: C₂₁H₂₄O₅

Molecular Weight: 356.41 g/mol

Hypothesized Mass Spectrometry Fragmentation Pattern

The proposed fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways, primarily involving cleavages of the bonds connecting the two aromatic rings and rearrangements within the cyclohexadienone moiety.

Data Presentation

The expected major ions and their proposed assignments are summarized in Table 1.

m/z (Proposed) Ion Formula Proposed Fragment Identity Fragmentation Pathway
357.1699[C₂₁H₂₅O₅]⁺[M+H]⁺Protonated parent molecule
203.0965[C₁₂H₁₅O₂]⁺1-(1,3-benzodioxol-5-yl)propan-2-yliumCleavage of the C-C bond between the two rings
153.0546[C₉H₉O₃]⁺4,5-dimethoxy-4-prop-2-enylcyclohexa-2,5-dien-1-one fragmentCleavage of the C-C bond between the two rings with charge retention on the cyclohexadienone moiety
135.0441[C₉H₇O]⁺Benzodioxole fragmentCleavage of the propan-2-yl side chain
121.0284[C₈H₅O]⁺Further fragmentation of the benzodioxole moietyLoss of CH₂ from the m/z 135 fragment

Table 1: Proposed quantitative data for the mass spectrometry fragmentation of this compound.

Visualization of Fragmentation Pathway

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z = 357.1699 (this compound) F1 Fragment 1 m/z = 203.0965 M->F1 Cleavage of C-C bond F2 Fragment 2 m/z = 153.0546 M->F2 Cleavage of C-C bond F3 Fragment 3 m/z = 135.0441 F1->F3 Side-chain cleavage F4 Fragment 4 m/z = 121.0284 F3->F4 Loss of CH₂

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Extraction: Extract the compound from the source material (e.g., plant tissue) using an appropriate organic solvent such as methanol or ethyl acetate.

  • Purification: If necessary, perform preliminary purification using techniques like solid-phase extraction (SPE) or column chromatography.

  • Sample Solution: Dissolve the purified sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 50-1000.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Extraction sp2 Purification sp1->sp2 sp3 Dissolution & Filtration sp2->sp3 lc1 C18 Reversed-Phase Column sp3->lc1 lc2 Gradient Elution lc1->lc2 ms1 ESI Positive Ion Mode lc2->ms1 ms2 Full Scan MS ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 da1 Peak Detection ms3->da1 da2 Fragmentation Analysis da1->da2 da3 Structural Elucidation da2->da3

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, based on the principles of neolignan chemistry, offers a starting point for the identification and structural elucidation of this compound. The detailed experimental protocol provides a robust method for obtaining high-quality mass spectral data. Researchers can adapt and optimize these methods for their specific instrumentation and analytical needs. Further studies involving isolation and NMR spectroscopy are recommended to confirm the definitive structure and fragmentation pathway of this compound.

Application Notes and Protocols for In Vitro Cell-Based Assays Using Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a furoquinoline alkaloid, a class of natural products known for a variety of biological activities. Furoquinoline and isoquinoline alkaloids have demonstrated potential as anti-inflammatory, anticancer, and antioxidant agents.[1][2][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the potential therapeutic properties of this compound in these key areas. The following protocols are foundational and can be adapted for specific research needs.

Data Presentation

The following tables present representative quantitative data for compounds structurally related to this compound, illustrating the expected range of activity in the described assays.

Table 1: Representative Anti-Inflammatory Activity of Furoquinoline/Isoquinoline Alkaloids

CompoundCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Representative Alkaloid 1RAW 264.7Nitric Oxide (NO) Production15.5L-NAME25.0
Representative Alkaloid 2BV-2Nitric Oxide (NO) Production9.9Curcumin2.7
This compound RAW 264.7 Nitric Oxide (NO) Production (Predicted)

Note: Data for representative alkaloids are sourced from published literature on similar compounds to provide a comparative baseline.[4][5] The values for this compound are hypothetical and need to be determined experimentally.

Table 2: Representative Anticancer Activity of Furoquinoline/Isoquinoline Alkaloids

CompoundCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
DictamnineHeLaMTT<50.0Doxorubicin~0.5-5
SkimmianineHT-29MTT1.5Doxorubicin~0.5-5
This compound MCF-7 MTT (Predicted)

Note: Data for representative alkaloids are sourced from published literature on similar compounds.[1] The values for this compound are hypothetical and to be determined experimentally.

Table 3: Representative Cellular Antioxidant Activity of Furoquinoline/Isoquinoline Alkaloids

CompoundCell LineAssayEC50 (µM)Reference CompoundEC50 (µM)
Representative Alkaloid 3HepG2DCFH-DA25.0Quercetin10.0
Representative Alkaloid 4HT-29DCFH-DA35.0Trolox20.0
This compound HepG2 DCFH-DA (Predicted)

Note: Data for representative alkaloids are based on typical values for natural antioxidants in cellular assays.[6] The values for this compound are hypothetical and must be determined through experimentation.

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the this compound solutions. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well.[7]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[1]

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well cell culture plates

  • PBS

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Cellular Antioxidant Activity: DCFH-DA Assay

This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is de-esterified within the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

Materials:

  • Adherent cell line (e.g., HepG2, HCT116)

  • Cell culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • A free radical initiator (e.g., AAPH) or an oxidative stress inducer (e.g., H2O2)

  • 96-well black, clear-bottom cell culture plates

  • PBS or Hank's Balanced Salt Solution (HBSS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate and grow to 90-100% confluency.

  • Compound Pre-incubation: Treat the cells with various concentrations of this compound and incubate for 1-2 hours.

  • Probe Loading: Remove the medium, wash the cells with PBS, and then add 50 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C.[6][8]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add the free radical initiator or oxidative stress inducer.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a fluorescence plate reader.

  • Analysis: Calculate the rate of fluorescence increase. Determine the percentage reduction in ROS levels by this compound compared to the control treated only with the oxidative stress inducer. Calculate the EC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_assays In Vitro Cell-Based Assays cluster_cells Cell Lines cluster_treatment Treatment cluster_readout Readout & Analysis NO_Assay Nitric Oxide (NO) Assay (Anti-inflammatory) Absorbance Absorbance Measurement NO_Assay->Absorbance MTT_Assay MTT Assay (Anticancer) MTT_Assay->Absorbance DCFH_DA_Assay DCFH-DA Assay (Antioxidant) Fluorescence Fluorescence Measurement DCFH_DA_Assay->Fluorescence RAW_cells RAW 264.7 RAW_cells->NO_Assay Cancer_cells MCF-7 / A549 Cancer_cells->MTT_Assay HepG2_cells HepG2 HepG2_cells->DCFH_DA_Assay Isodihydrofutoquinol_A This compound Isodihydrofutoquinol_A->NO_Assay Isodihydrofutoquinol_A->MTT_Assay Isodihydrofutoquinol_A->DCFH_DA_Assay Stimulant LPS / Oxidative Stressor Stimulant->NO_Assay Stimulant->DCFH_DA_Assay IC50_EC50 IC50 / EC50 Calculation Absorbance->IC50_EC50 Fluorescence->IC50_EC50

Caption: General experimental workflow for evaluating this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Isodihydrofutoquinol_A This compound Isodihydrofutoquinol_A->IKK inhibits? Isodihydrofutoquinol_A->NFkB_active inhibits translocation? Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_active->Gene_expression induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Isodihydrofutoquinol_A This compound Isodihydrofutoquinol_A->PI3K inhibits? Isodihydrofutoquinol_A->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt signaling pathway in cancer.

References

Application Notes and Protocols for Isodihydrofutoquinol A as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydrofutoquinol A is a member of the furoquinoline alkaloid family. While specific data on this compound is limited, the broader class of furoquinoline and tetrahydroisoquinoline alkaloids exhibits a wide range of significant biological activities. These include anticancer, anti-inflammatory, antimicrobial, antiplatelet, and neuroprotective effects.[1][2][3][4] These activities are often attributed to their interaction with specific cellular signaling pathways. This document outlines potential applications of this compound as a molecular probe to investigate these pathways and cellular processes, along with detailed protocols for its use.

Proposed Applications

Based on the activities of related compounds, this compound is proposed as a molecular probe for the following applications:

  • Investigation of Cancer Cell Proliferation and Signaling: As many tetrahydroisoquinoline alkaloids show potent anticancer activity by inhibiting cancer cell growth and angiogenesis, this compound could be used to probe the signaling pathways involved in cancer progression, such as the MAPK pathway.[5][6][7]

  • Analysis of Platelet Aggregation: Furoquinoline alkaloids have been reported to possess antiplatelet activity.[1] this compound may serve as a valuable tool to study the mechanisms of platelet activation and aggregation.

  • Modulation of Intracellular Calcium Signaling: Some isoquinoline derivatives have been shown to affect intracellular calcium levels.[8] this compound could be employed to investigate its role in calcium signaling pathways.

Data Presentation: Anticancer Activity of Related Compounds

To provide a quantitative context for the proposed anticancer application, the following table summarizes the inhibitory concentrations (IC50) of a related tetrahydroisoquinoline derivative (GM-3-18) against various colon cancer cell lines.[5][6]

Cell LineCompoundIC50 (µM)[5][6]
Colo320GM-3-181.8
DLD-1GM-3-180.9
HCT116GM-3-181.2
SNU-C1GM-3-1810.7
SW480GM-3-181.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for MAPK Signaling Pathway

This protocol is to determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, p38).[11][12]

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Platelet Aggregation Assay

This protocol is to evaluate the inhibitory effect of this compound on platelet aggregation.[14][15]

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen, or thrombin)

  • This compound

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Collect blood and centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[15][16]

  • Baseline Calibration: Use PPP to set the 100% aggregation baseline in the aggregometer.[16]

  • Incubation with Compound: Pre-incubate a sample of PRP with a desired concentration of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with stirring.

  • Initiation of Aggregation: Add a platelet agonist to the PRP sample to induce aggregation.

  • Measurement: Record the change in light transmittance for several minutes to monitor the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation by this compound compared to the vehicle control.

Intracellular Calcium Imaging

This protocol is to assess the effect of this compound on intracellular calcium concentrations using a fluorescent calcium indicator.[17][18][19]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells before adding the compound. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Compound Addition: Add this compound to the cells and continuously record the fluorescence changes.

  • Data Analysis: Analyze the changes in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the change in intracellular calcium concentration.

Visualizations

G cluster_0 Proposed Anticancer Mechanism of this compound Isodihydrofutoquinol_A This compound MEK MEK Isodihydrofutoquinol_A->MEK Inhibition Receptor Cell Surface Receptor (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Proposed MAPK signaling pathway modulation by this compound.

G cluster_1 Workflow for Evaluating Anticancer Effects Start Start Culture_Cells Culture Cancer Cells Start->Culture_Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells MTT_Assay MTT Assay for Cell Viability Treat_Cells->MTT_Assay Western_Blot Western Blot for MAPK Pathway Treat_Cells->Western_Blot Analyze_Data Analyze Data and Determine IC50 MTT_Assay->Analyze_Data Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for anticancer evaluation.

G cluster_2 Workflow for Platelet Aggregation Assay Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Pre_incubate Pre-incubate PRP with This compound Prepare_PRP->Pre_incubate Add_Agonist Add Platelet Agonist Pre_incubate->Add_Agonist Measure_Aggregation Measure Aggregation (Light Transmittance) Add_Agonist->Measure_Aggregation Analyze_Inhibition Analyze % Inhibition Measure_Aggregation->Analyze_Inhibition End End Analyze_Inhibition->End

Caption: Workflow for assessing antiplatelet activity.

G cluster_3 Potential Applications of this compound Probe This compound (Molecular Probe) Cancer Anticancer Research Probe->Cancer Investigate Proliferation Platelet Platelet Biology Probe->Platelet Study Aggregation Calcium Calcium Signaling Studies Probe->Calcium Modulate Signaling

Caption: Logical diagram of potential applications.

References

Application Notes and Protocols for Enzyme Inhibition Studies of Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for conducting enzyme inhibition studies using the novel compound Isodihydrofutoquinol A. It includes detailed protocols for determining the half-maximal inhibitory concentration (IC50), guidelines for data presentation, and visual representations of experimental workflows and enzyme inhibition mechanisms. While specific data for this compound is presented hypothetically, the methodologies described herein serve as a robust template for the characterization of any novel enzyme inhibitor.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] The study of enzyme inhibitors is crucial in drug discovery, as many drugs function by inhibiting specific enzymes, thereby correcting metabolic imbalances or impeding the life cycle of pathogens.[2] Key parameters used to characterize an inhibitor's potency include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[3]

This compound is a novel compound whose potential as an enzyme inhibitor is of significant interest. These application notes provide a generalized framework for its initial characterization.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for assessing the inhibitory potential of a compound like this compound involves a series of systematic steps from initial screening to kinetic analysis.

G cluster_prep Preparation cluster_assay IC50 Determination cluster_analysis Data Analysis A Prepare Stock Solutions (Enzyme, Substrate, this compound) B Determine Optimal Enzyme Concentration A->B C Serial Dilution of This compound B->C Proceed to Assay D Enzyme + Inhibitor Pre-incubation C->D E Initiate Reaction with Substrate D->E F Measure Reaction Rate (e.g., Spectrophotometry) E->F G Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) F->G Collect Data H Calculate IC50 Value (Non-linear Regression) G->H I Determine Mechanism of Inhibition (Ki) H->I Further Studies G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) I->EI P Product (P) ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) P->E E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) I2->ESI2 ES2->ESI2 P2 Product (P) ES2->P2 P2->E2 E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 S3 Substrate (S) S3->ES3 I3 Inhibitor (I) ESI3 Enzyme-Substrate-Inhibitor Complex (ESI) I3->ESI3 ES3->ESI3 P3 Product (P) ES3->P3 P3->E3

References

Application Notes and Protocols: Isodihydrofutoquinol A in Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydrofutoquinol A is a lignan compound that has been isolated from plants of the Piper genus, notably Piper futokadsura. Compounds from the Piper genus, such as piperine, have demonstrated a range of biological activities, including antimicrobial properties. This has led to an interest in screening other constituents of these plants, such as this compound, for potential antimicrobial efficacy.

Despite the interest in natural products for antimicrobial drug discovery, a comprehensive search of the scientific literature reveals a significant gap in the existing research. To date, no specific studies detailing the antimicrobial activity of this compound have been published. Consequently, there is no available quantitative data, such as Minimum Inhibitory Concentrations (MICs), or established experimental protocols for screening this particular compound against a panel of microbes.

This document, therefore, serves not as a summary of existing data, but as a forward-looking guide for researchers interested in investigating the antimicrobial potential of this compound. It provides a set of standardized, detailed protocols and a logical workflow for conducting an initial antimicrobial activity screening. The methodologies outlined below are based on established practices for the antimicrobial screening of natural products.

Proposed Experimental Protocols for Antimicrobial Screening of this compound

The following protocols are recommended for a comprehensive initial assessment of the antimicrobial properties of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antimicrobial assays.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Prepare serial dilutions of the stock solution in sterile DMSO or a suitable solvent to create working stocks.

  • Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound working stock solutions

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth medium with DMSO)

  • Resazurin sodium salt solution (for viability indication, optional)

  • Microplate reader

Protocol:

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the highest concentration of this compound working stock to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include a positive control row with a standard antibiotic/antifungal and a negative control row with DMSO (at the highest concentration used for the test compound). Also include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).

  • (Optional) Add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

  • Read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Data Presentation

As no quantitative data for the antimicrobial activity of this compound is currently available in the literature, the following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrain IDTypeMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveData to be determinedCiprofloxacinData to be determined
Escherichia coliATCC 25922Gram-negativeData to be determinedCiprofloxacinData to be determined
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determinedCiprofloxacinData to be determined
Candida albicansATCC 90028Fungus (Yeast)Data to be determinedFluconazoleData to be determined
Aspergillus fumigatusATCC 204305Fungus (Mold)Data to be determinedAmphotericin BData to be determined

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated if this compound demonstrates antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound This compound Stock Solution Preparation serial_dilution Serial Dilution of This compound prep_compound->serial_dilution prep_media Preparation of Sterile Growth Media prep_media->serial_dilution prep_inoculum Standardization of Microbial Inoculum inoculation Inoculation of Microtiter Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Resazurin) incubation->mic_determination data_recording Data Recording and Tabulation mic_determination->data_recording

Caption: Proposed experimental workflow for antimicrobial screening of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Mechanism of Action compound This compound cell_wall Bacterial Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_replication DNA Replication (DNA Gyrase/Topoisomerase) compound->dna_replication Inhibition cell_death Bacterial Cell Death cell_wall->cell_death protein_synthesis->cell_death dna_replication->cell_death

Caption: Hypothetical signaling pathways for the antimicrobial action of this compound.

Conclusion and Future Directions

The lack of published data on the antimicrobial activity of this compound presents a clear opportunity for novel research. The protocols and workflow provided here offer a standardized starting point for investigators to explore the potential of this natural product. Should initial screenings yield positive results, further studies would be warranted, including:

  • Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic studies: To understand the rate at which the compound kills the target microbes.

  • Mechanism of action studies: To elucidate the molecular targets and pathways affected by this compound.

  • Screening against a broader panel of microorganisms: Including clinically relevant and drug-resistant strains.

  • In vivo efficacy and toxicity studies: To assess the potential of this compound as a therapeutic agent in animal models.

By systematically applying these established methodologies, the scientific community can begin to build a data-driven understanding of the antimicrobial potential of this compound, contributing to the vital search for new antimicrobial agents.

Application Notes and Protocols for Radiolabeling Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Isodihydrofutoquinol A, a lignan with potential pharmacological applications. The following methods offer strategies for introducing common radioisotopes such as tritium (³H), carbon-14 (¹⁴C), and iodine-125 (¹²⁵I) into the molecule for use in drug metabolism, pharmacokinetic (DMPK) studies, and biological assays.

Chemical Structure of this compound

This compound is a lignan first isolated from Piper schmidtii.[1] Its structure contains several functional groups amenable to radiolabeling, including two aromatic rings, methoxy groups, and an allyl group.

IUPAC Name: (4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one[2]

SMILES: C--INVALID-LINK--[C@]3(C=C(C(=O)C=C3OC)CC=C)OC[2]

Molecular Formula: C₂₁H₂₄O₅[2]

Radiolabeling Strategies

The choice of radioisotope and labeling position depends on the intended application. For metabolic stability, labeling on a core scaffold position is often preferred. For ease of synthesis, labeling at a peripheral, more reactive site may be advantageous.

  • Tritium (³H) Labeling: Tritium is a low-energy beta emitter, making it suitable for in vitro assays and metabolic studies where high specific activity is beneficial.[3] Potential labeling sites on this compound include the aromatic rings via hydrogen isotope exchange.

  • Carbon-14 (¹⁴C) Labeling: Carbon-14 is a beta emitter with a long half-life, ideal for tracking the fate of the entire carbon skeleton of the molecule in metabolism and disposition studies.[4][5] The methoxy groups are a prime target for introducing a ¹⁴C label using [¹⁴C]methyl iodide.

  • Iodine-125 (¹²⁵I) Labeling: Iodine-125 is a gamma emitter, which allows for in vivo imaging studies (SPECT) and radioimmunoassays.[6] The electron-rich aromatic rings of this compound are susceptible to electrophilic iodination.

Experimental Protocols

Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange

This protocol describes the introduction of tritium onto the aromatic rings of this compound using a metal catalyst and tritium gas. This method is advantageous for late-stage labeling.[7]

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (anhydrous)

  • Methanol

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Protocol:

  • Dissolve this compound (1 mg) in anhydrous ethyl acetate (1 mL) in a reaction vial equipped with a magnetic stirrer.

  • Add 10% Pd/C (0.5 mg) to the solution.

  • Connect the reaction vial to a tritium manifold.

  • Freeze the reaction mixture with liquid nitrogen, evacuate the vial, and then thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.

  • Introduce tritium gas (1 Ci) into the reaction vial and stir the mixture at room temperature for 4 hours.

  • After the reaction, remove the excess tritium gas using the manifold.

  • Carefully open the vial in a well-ventilated fume hood and quench the reaction with methanol (1 mL).

  • Filter the reaction mixture through a syringe filter to remove the catalyst.

  • Purify the crude product using preparative HPLC to isolate [³H]this compound.

  • Determine the radiochemical purity and specific activity using analytical HPLC with a radioactivity detector and liquid scintillation counting.

Workflow for Tritium Labeling

Tritium_Labeling cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound in Ethyl Acetate C Freeze-Pump-Thaw Cycles A->C B 10% Pd/C B->C D Introduction of ³H₂ Gas C->D E Stirring at RT D->E F Quenching with Methanol E->F G Filtration F->G H HPLC Purification G->H I [³H]this compound H->I J Radiochemical Purity & Specific Activity I->J

Caption: Workflow for the tritium labeling of this compound.

Carbon-14 (¹⁴C) Labeling via O-Methylation

This protocol details the synthesis of [¹⁴C]this compound by methylating a desmethyl precursor with [¹⁴C]methyl iodide. This requires a synthetic precursor where one or both of the methoxy groups are replaced with hydroxyl groups.

Materials:

  • Desmethyl-Isodihydrofutoquinol A (precursor)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Thin-layer chromatography (TLC) plates

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Protocol:

  • Synthesize a desmethyl precursor of this compound. For this protocol, we will assume the synthesis of 4-O-desmethyl-Isodihydrofutoquinol A.

  • Dissolve the desmethyl precursor (1 mg) in anhydrous acetone (1 mL) in a reaction vial.

  • Add K₂CO₃ (2 mg) to the solution.

  • Introduce [¹⁴C]methyl iodide (0.5 mCi) into the reaction mixture.

  • Seal the vial and stir the reaction at 50°C for 6 hours.

  • Monitor the reaction progress by radio-TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under a stream of nitrogen.

  • Purify the crude product by preparative HPLC to obtain [methoxy-¹⁴C]this compound.

  • Determine the radiochemical purity and specific activity by analytical HPLC and liquid scintillation counting.

Workflow for Carbon-14 Labeling

Carbon14_Labeling cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Desmethyl-Isodihydrofutoquinol A C Addition of [¹⁴C]CH₃I A->C B K₂CO₃ in Acetone B->C D Stirring at 50°C C->D E Filtration D->E F Solvent Evaporation E->F G HPLC Purification F->G H [¹⁴C]this compound G->H I Radiochemical Purity & Specific Activity H->I

Caption: Workflow for the carbon-14 labeling of this compound.

Iodine-125 (¹²⁵I) Labeling via Electrophilic Iodination

This protocol describes the direct radioiodination of this compound using [¹²⁵I]NaI and an oxidizing agent. The electron-rich aromatic ring derived from the benzodioxole moiety is the most likely site of iodination.

Materials:

  • This compound

  • [¹²⁵I]Sodium iodide ([¹²⁵I]NaI)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system with a gamma detector

  • Gamma counter

Protocol:

  • Dissolve this compound (0.5 mg) in methanol (100 µL) and add it to a reaction vial containing phosphate buffer (400 µL).

  • Add [¹²⁵I]NaI (1 mCi) to the reaction vial.

  • Initiate the reaction by adding Chloramine-T solution (1 mg/mL in phosphate buffer, 20 µL).

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Quench the reaction by adding sodium metabisulfite solution (2 mg/mL in phosphate buffer, 50 µL).

  • Purify the reaction mixture using preparative HPLC to isolate [¹²⁵I]this compound.

  • Determine the radiochemical purity and specific activity using analytical HPLC with a gamma detector and a gamma counter.

Workflow for Iodine-125 Labeling

Iodine125_Labeling cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound in Buffer C Addition of Chloramine-T A->C B [¹²⁵I]NaI B->C D Reaction at RT C->D E Quenching with Na₂S₂O₅ D->E F HPLC Purification E->F G [¹²⁵I]this compound F->G H Radiochemical Purity & Specific Activity G->H

Caption: Workflow for the iodine-125 labeling of this compound.

Data Presentation

The following table summarizes typical quantitative data expected from the radiolabeling experiments. Actual results may vary depending on reaction conditions and the purity of reagents.

Radiolabeling MethodRadioisotopeTypical Radiochemical Yield (%)Typical Specific Activity
Catalytic Hydrogen Isotope Exchange³H10 - 3010 - 25 Ci/mmol
O-Methylation with [¹⁴C]CH₃I¹⁴C40 - 6050 - 60 mCi/mmol
Electrophilic Iodination¹²⁵I60 - 80>1500 Ci/mmol

Safety Precautions

All experiments involving radioactive materials must be conducted in a designated radiochemistry laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.

References

Troubleshooting & Optimization

How to improve the yield of Isodihydrofutoquinol A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isodihydrofutoquinol A. The content focuses on overcoming common challenges to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of the furan ring formation in this compound synthesis?

The final furan ring construction is a pivotal step, often achieved through a metal-catalyzed intramolecular cyclization. The yield is highly sensitive to several factors:

  • Catalyst System: The choice of the metal catalyst (e.g., Palladium, Copper, Gold) and the corresponding ligand is paramount. The electronic and steric properties of the ligand can significantly impact catalytic activity and selectivity.

  • Base: The type and strength of the base used are crucial for proton abstraction and catalyst turnover. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The polarity and boiling point of the solvent (e.g., Toluene, Dioxane, DMF) can affect reactant solubility and the stability of catalytic intermediates.

  • Temperature: Reaction temperature must be carefully controlled to ensure sufficient activation energy without promoting decomposition or side reactions.

  • Purity of Reagents: The purity of the starting material, catalyst, and solvent is critical. Trace impurities, particularly water and oxygen, can deactivate the catalyst.

Q2: My palladium-catalyzed cyclization is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?

Incomplete conversion is a common issue. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivation: The palladium catalyst may be inactive. Ensure the catalyst is fresh or has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ or employing an activation procedure.

  • Insufficient Base Strength: The base may not be strong enough to facilitate the key deprotonation step. Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄).

  • Presence of Inhibitors: Ensure all reagents and the solvent are rigorously dried and degassed. Trace water or oxygen can poison the catalyst. The use of molecular sieves can help remove residual water.[1]

  • Reaction Temperature: The reaction may require higher temperatures for activation. Incrementally increase the temperature while monitoring for product formation and potential decomposition.

Q3: I'm observing significant formation of side products, such as reduced (de-halogenated) starting material or homocoupling products. How can I minimize these?

The formation of side products often points to issues with the catalytic cycle or reaction conditions:

  • Ligand Choice: The ligand may not be effectively promoting the desired reductive elimination step. Experiment with different classes of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find one that favors the desired cyclization.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like homocoupling.

  • Oxygen Contamination: Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst.

Troubleshooting Guide

Problem: Low Yield (<30%) in Furan Ring Formation

This guide provides a structured approach to diagnosing and resolving low-yield issues in the final cyclization step.

Low_Yield_Troubleshooting Start Low Yield (<30%) Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Substrate, Base, Solvent) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Start->Optimize_Conditions Solution_Catalyst Use fresh catalyst Employ pre-activation protocol Screen different ligands Check_Catalyst->Solution_Catalyst Inactive? Solution_Reagents Purify substrate Dry solvent and base Degas reaction mixture Check_Reagents->Solution_Reagents Impure? Solution_Conditions Increase temperature incrementally Adjust concentration Optimize_Conditions->Solution_Conditions Suboptimal? End Yield Improved Solution_Catalyst->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low yield issues.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Benzofuran Synthesis

The synthesis of the benzofuran core of this compound is analogous to many modern benzofuran syntheses. The choice of catalyst and ligand is critical.[2]

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene100-11075-95Broad substrate scope, often effective for electron-rich systems.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10080-98Highly active catalyst system, good for challenging substrates.
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF12060-85A more traditional system, may require higher temperatures.
Pd(OAc)₂DavePhosK₃PO₄Toluene11070-92Effective for sterically hindered substrates.
Table 2: Effect of Base and Solvent on a Model Intramolecular O-Arylation Yield

The following data, adapted from studies on similar benzofuran syntheses, illustrates the impact of base and solvent choice on reaction efficiency.

BaseSolventYield (%)
K₂CO₃Toluene65
K₂CO₃Dioxane72
Cs₂CO₃Toluene88
Cs₂CO₃Dioxane91
K₃PO₄Toluene93
K₃PO₄Dioxane85
NaOtBuToluene55

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Furan Ring Formation

This protocol outlines a general method for the intramolecular O-arylation to form the benzofuran moiety of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 1. Add quinolone precursor and base to an oven-dried flask. Prep2 2. Seal the flask and purge with Argon for 15 min. Prep1->Prep2 Prep3 3. Add degassed solvent via syringe. Prep2->Prep3 React1 4. Add Pd catalyst and ligand under positive Argon pressure. Prep3->React1 React2 5. Heat the reaction mixture to the target temperature (e.g., 110 °C). React1->React2 React3 6. Monitor reaction progress by TLC or LC-MS. React2->React3 Work1 7. Cool to room temperature and filter through Celite. React3->Work1 Work2 8. Concentrate the filtrate in vacuo. Work1->Work2 Work3 9. Purify the crude product by column chromatography. Work2->Work3

Caption: Standard experimental workflow for the cyclization reaction.

Methodology:

  • To an oven-dried Schlenk flask, add the quinolone precursor (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a magnetic stir bar.

  • Seal the flask with a septum and purge with dry argon for 15 minutes.

  • Add freshly distilled and degassed toluene via syringe.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., SPhos, 0.10 eq).

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Solvent and Reagent Purification
  • Solvents: Toluene and dioxane should be dried by passing through a solvent purification system or by refluxing over sodium/benzophenone followed by distillation under an inert atmosphere.

  • Bases: Solid bases such as K₃PO₄ and Cs₂CO₃ should be dried in an oven at >120 °C for several hours and stored in a desiccator.

  • Degassing: Solvents should be degassed by bubbling argon or nitrogen through them for at least 30 minutes prior to use, or by using three freeze-pump-thaw cycles.

References

Addressing stability and degradation issues of Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isodihydrofutoquinol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential stability and degradation challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a lignan, it is susceptible to degradation from exposure to harsh pH conditions (both acidic and basic), high temperatures, prolonged exposure to light (photodegradation), and oxidative stress.[1][2][3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound as a solid in a tightly sealed container, protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) in a light-protected container and for the shortest possible duration.

Q3: I am observing a loss of activity of this compound in my cell-based assays. Could this be a stability issue?

A3: Yes, a loss of bioactivity can be an indicator of degradation. The pH and temperature of your cell culture media and incubation conditions could contribute to the degradation of the compound over the course of the experiment. It is recommended to perform control experiments to assess the stability of this compound under your specific assay conditions.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: Currently, there is a lack of published data specifically identifying the degradation products of this compound. Generally, degradation of lignans can involve hydrolysis, oxidation, or other structural modifications.[5][6][7] To identify potential degradation products in your experiments, analytical techniques such as HPLC-MS or GC-MS can be employed.

Q5: Can the presence of certain solvents affect the stability of this compound?

A5: The choice of solvent can influence the stability of this compound. Protic solvents may facilitate hydrolytic degradation, especially at non-neutral pH. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage. For aqueous buffers, ensure the pH is within a stable range for the compound, which should be determined empirically.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Prepare fresh samples and re-analyze. 2. Review sample preparation and storage procedures to minimize exposure to light, heat, and extreme pH. 3. Perform a forced degradation study to identify potential degradation products.
Decreased peak area of this compound over time Instability in the analytical mobile phase or sample diluent.1. Assess the stability of this compound in the mobile phase and diluent by analyzing samples at different time points after preparation. 2. If instability is observed, consider using a different solvent system or adjusting the pH.
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Determine the half-life of this compound in the assay medium under the experimental conditions (temperature, CO2 levels, etc.). 2. If significant degradation occurs, consider reducing the incubation time or adding the compound at multiple time points.
Discoloration of this compound solution Oxidation or photodegradation.1. Prepare solutions in amber vials or protect them from light. 2. Degas solvents to remove dissolved oxygen. 3. Consider the addition of an antioxidant if compatible with the experimental setup.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical lignan compound under various stress conditions. This data is intended to serve as a general guideline, and specific stability testing for this compound is highly recommended.

Table 1: Illustrative pH Stability of a Lignan Compound after 24 hours at Room Temperature

pH% Remaining Compound
2.085.2%
4.095.8%
7.099.1%
9.092.5%
12.070.3%

Table 2: Illustrative Thermal Stability of a Lignan Compound after 48 hours

Temperature% Remaining Compound (Solid)% Remaining Compound (in Solution)
4°C99.8%98.5%
25°C99.5%94.2%
40°C98.1%85.7%
60°C95.3%68.1%

Table 3: Illustrative Photostability of a Lignan Compound (in Solution) after 12 hours of Exposure

Light Source% Remaining Compound
Ambient Light96.4%
UV-A (365 nm)75.9%
UV-C (254 nm)60.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid compound in an oven at 80°C for 48 hours.

    • At designated time points, dissolve the residue in a known volume of methanol and analyze by HPLC.

  • Photodegradation:

    • Place a solution of this compound (in a quartz cuvette or a photostable container) in a photostability chamber.

    • Expose the solution to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).[8][9][10]

    • At designated time points, withdraw an aliquot and analyze by HPLC. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_main Hypothetical Degradation of this compound parent This compound hydrolysis Hydrolyzed Product parent->hydrolysis  Acid/Base   oxidation Oxidized Product parent->oxidation  Oxidant (e.g., H₂O₂)   isomerization Isomerized Product parent->isomerization  Light/Heat  

Caption: A hypothetical degradation pathway for a lignan compound.

References

Overcoming solubility challenges of Isodihydrofutoquinol A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Isodihydrofutoquinol A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound is a natural bioactive compound with the molecular formula C21H24O5 and a molecular weight of 356.4 g/mol .[1] It is recognized for its broad-spectrum antimicrobial and potential antioxidant properties.[1] Its structure contains several functional groups, including methoxy and propenyl groups, which contribute to its overall low aqueous solubility.[1]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

Like many natural products, this compound has a complex, predominantly hydrophobic structure, making it poorly soluble in water. Compounds with low water solubility often present challenges in experimental assays and can lead to poor bioavailability in preclinical studies.

Q3: What are the initial steps I should take to dissolve this compound?

For initial attempts, it is recommended to start with common organic solvents in which this compound is more likely to be soluble, such as dimethyl sulfoxide (DMSO), ethanol, or methanol. A stock solution can be prepared in one of these solvents and then diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration, as it can affect cellular assays.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are encountering persistent solubility issues with this compound in your aqueous experimental buffers, consider the following systematic approaches.

Issue 1: Precipitation of this compound upon dilution into aqueous media.

This common issue arises when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, causing the compound to crash out of solution.

Solution 1: Optimization of Co-solvents

The use of co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[2][3]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., DMSO, ethanol, PEG300).

    • Add small aliquots of the this compound stock solution to the co-solvent-containing buffers while vortexing to determine the maximum tolerable aqueous concentration before precipitation occurs.

    • Always include a vehicle control (buffer with the same co-solvent concentration but without this compound) in your experiments.

Solution 2: pH Adjustment

Altering the pH of the aqueous solution can improve the solubility of compounds with ionizable groups.

  • Protocol:

    • Determine if this compound has any acidic or basic functional groups.

    • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Attempt to dissolve this compound directly in these buffers or dilute a concentrated stock solution into them.

    • Visually inspect for precipitation and quantify the dissolved concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Issue 2: Insufficient concentration of dissolved this compound for bioassays.

Even if precipitation is avoided, the achievable concentration in your aqueous medium may be too low for the desired biological effect.

Solution 1: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

  • Protocol:

    • Prepare aqueous solutions containing non-ionic surfactants such as Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration.

    • Add this compound (either as a solid or from a concentrated stock) to the surfactant solution.

    • Use sonication or gentle heating to aid dissolution.

    • As with co-solvents, ensure a proper vehicle control is used in subsequent experiments.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5]

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of the cyclodextrin.

    • Add this compound to the cyclodextrin solution.

    • Stir the mixture for several hours or overnight at room temperature to allow for complex formation.

    • Filter or centrifuge the solution to remove any undissolved compound before determining the concentration of the soluble complex.

Solution 3: Formulation as a Nanosuspension

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.[5]

  • Protocol:

    • This is an advanced technique that typically requires specialized equipment like a high-pressure homogenizer.[5]

    • The process involves dispersing this compound in an aqueous solution with stabilizers (surfactants or polymers).

    • The dispersion is then subjected to high-pressure homogenization to reduce the particle size.

    • The resulting nanosuspension can then be used for in vitro and in vivo studies.

Data Summary

The following table summarizes the common approaches for solubility enhancement. The effectiveness of each method will be specific to this compound and should be experimentally determined.

Method Principle Typical Working Concentrations Advantages Considerations
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.[3]1-10% DMSO, Ethanol; 10-40% PEG300Simple to implement.High concentrations can be toxic to cells.
pH Adjustment Ionization of the compound at a suitable pH increases its interaction with water.[2]pH range 3-10Can be very effective if the compound has ionizable groups.The required pH may not be compatible with the experimental system.
Surfactants Micellar encapsulation of the hydrophobic compound.[4]0.1-2% Tween® 80/Polysorbate 20Effective for highly hydrophobic compounds.Surfactants can have their own biological effects.
Cyclodextrins Formation of a water-soluble inclusion complex.[5]1-10% w/v HP-β-CDLow toxicity, widely used in pharmaceutical formulations.Can be a more expensive option.
Nanosuspension Increased surface area due to reduced particle size enhances dissolution.[5]Varies based on desired dosage.Can significantly improve bioavailability.Requires specialized equipment and formulation expertise.

Experimental Workflows

Below are diagrams illustrating the logical flow for troubleshooting solubility issues and a general protocol for preparing a nanosuspension.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound in aqueous buffer check_sol Is the compound fully dissolved? start->check_sol try_cosolvent Attempt dissolution with a co-solvent (e.g., DMSO, Ethanol) check_sol->try_cosolvent No success Proceed with experiment check_sol->success Yes check_cosolvent Soluble? try_cosolvent->check_cosolvent try_surfactant Use a surfactant (e.g., Tween® 80) check_cosolvent->try_surfactant No check_cosolvent->success Yes check_surfactant Soluble? try_surfactant->check_surfactant try_cd Use cyclodextrin complexation (e.g., HP-β-CD) check_surfactant->try_cd No check_surfactant->success Yes check_cd Soluble? try_cd->check_cd adv_methods Consider advanced methods: - Nanosuspension - Solid Dispersion check_cd->adv_methods No check_cd->success Yes fail Re-evaluate experimental needs or compound choice adv_methods->fail

Caption: A workflow for systematically troubleshooting the solubility of this compound.

G cluster_1 Nanosuspension Preparation Workflow start Weigh this compound and stabilizer(s) disperse Disperse powder in aqueous solution start->disperse pre_mix Pre-mixing using a high-shear mixer disperse->pre_mix homogenize High-pressure homogenization pre_mix->homogenize characterize Particle size analysis (e.g., DLS) homogenize->characterize check_size Is particle size in nano-range? characterize->check_size optimize Optimize homogenization parameters (pressure, cycles) check_size->optimize No final_suspension Final Nanosuspension check_size->final_suspension Yes optimize->homogenize

Caption: A general workflow for the preparation and optimization of a nanosuspension.

References

Technical Support Center: Optimization of Isodihydrofutoquinol A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Isodihydrofutoquinol A extraction from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the extraction of this valuable lignan.

Frequently Asked Questions (FAQs)

Q1: From which plant source is this compound typically isolated?

A1: this compound is a lignan that can be isolated from the leaves and stems of Piper schmidtii.

Q2: What are the most effective solvents for extracting this compound?

A2: While specific solvent efficiency for this compound is not widely published, lignans, in general, are effectively extracted using polar organic solvents. Methanol, ethanol, and aqueous mixtures of these solvents are commonly employed for lignan extraction. For instance, a study on the extraction of lignans from Piper cubeba found 84% aqueous ethanol to be optimal for ultrasound-assisted extraction[1][2]. The choice of solvent can significantly impact extraction efficiency and should be optimized for your specific plant material and target compound.

Q3: What are the recommended extraction methods for this compound?

A3: Both conventional and modern extraction techniques can be used.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods. However, they can be time-consuming and require larger solvent volumes.

  • Modern Methods: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their increased efficiency, reduced extraction time, and lower solvent consumption. Studies on related lignans have shown MAE to be superior to conventional methods in terms of yield and extraction time.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of lignans like this compound[2][3]. The development of a validated HPLC method is crucial for accurate quantification.

Q5: What are the key parameters to optimize for maximizing the yield of this compound?

A5: The following parameters are critical for optimizing the extraction process:

  • Solvent Selection and Concentration: The polarity of the solvent should be matched with the target compound. Experimenting with different concentrations of aqueous alcoholic solutions (e.g., 70-90% ethanol or methanol) is recommended.

  • Extraction Time: Insufficient time will lead to incomplete extraction, while prolonged extraction, especially at elevated temperatures, can lead to degradation of the target compound[4].

  • Temperature: Higher temperatures can increase extraction efficiency but may also cause degradation of thermolabile compounds. Lignans are generally stable at temperatures below 100°C[4][5].

  • Solvent-to-Solid Ratio: A sufficient volume of solvent is necessary to dissolve the target compound completely. Increasing this ratio can enhance extraction yield up to a certain point, after which it may only increase solvent waste.

  • Plant Material Preparation: The plant material should be thoroughly dried and ground to a fine, uniform powder to increase the surface area for solvent penetration.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient drying leading to enzymatic degradation or inadequate grinding reducing surface area.1. Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine powder.
2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound.2. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most effective one.
3. Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.3. Optimize extraction time and temperature. For maceration, increase soaking time with periodic agitation. For UAE and MAE, experiment with different time and temperature settings.
4. Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to solubilize the entire target compound.4. Increase the solvent-to-solid ratio. Conduct trials with different ratios to find the optimal balance between yield and solvent consumption.
Degradation of this compound 1. Exposure to High Temperatures: Lignans can be sensitive to heat, leading to degradation.1. Use a rotary evaporator at a controlled low temperature for solvent removal. For heat-sensitive extractions, consider non-thermal methods or methods with precise temperature control. Lignans are generally stable below 100°C[4][5].
2. Presence of Degrading Enzymes: Endogenous plant enzymes can degrade the target compound if not properly inactivated.2. Blanching the fresh plant material or using appropriate drying methods can help inactivate enzymes.
3. Exposure to Light: Some phytochemicals are light-sensitive.3. Protect the plant material and extracts from direct light exposure by using amber-colored glassware or covering the extraction vessel.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds along with this compound.1. Optimize the solvent system for better selectivity. Consider using a multi-step extraction with solvents of varying polarity to fractionate the extract.
2. Inadequate Purification: The crude extract contains numerous other plant metabolites.2. Employ chromatographic techniques such as column chromatography or preparative HPLC for the purification of this compound from the crude extract.

Experimental Protocols

The following are detailed methodologies for modern extraction techniques that can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans from Piper species

This protocol is adapted from a study on the optimization of lignan extraction from Piper cubeba[1][2].

Materials and Equipment:

  • Dried and powdered plant material (Piper schmidtii)

  • 84% Aqueous Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Analytical balance

  • HPLC for quantification

Procedure:

  • Weigh 10 g of the finely powdered plant material.

  • Add 200 mL of 84% aqueous ethanol to the plant material in a flask (solvent-to-solid ratio of 20:1).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 38 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture under vacuum to separate the extract from the plant residue.

  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting crude extract can be further purified or directly analyzed by HPLC to quantify the this compound content.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general framework for MAE that can be optimized for this compound.

Materials and Equipment:

  • Dried and powdered plant material (Piper schmidtii)

  • Selected extraction solvent (e.g., methanol, ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

  • HPLC for quantification

Procedure:

  • Weigh 5 g of the powdered plant material and place it in a microwave-safe extraction vessel.

  • Add 100 mL of the chosen solvent (e.g., 70% methanol) to the vessel (solvent-to-solid ratio of 20:1).

  • Securely close the vessel and place it in the microwave extractor.

  • Set the extraction parameters. Based on studies of similar compounds, initial parameters could be:

    • Microwave power: 400-600 W

    • Extraction time: 5-15 minutes

    • Temperature: 60-80°C

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract and concentrate it using a rotary evaporator.

  • Analyze the crude extract using HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from studies on lignan extraction, which can serve as a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Lignans from Piper cubeba

Extraction MethodSolventTimeTotal Lignan Yield (% of total)Reference
Ultrasound-Assisted Extraction84% Aqueous Ethanol38 min>80%[1][2]
MacerationEthanol24 hLower than UAE[1][2]
Soxhlet ExtractionEthanol6 hLower than UAE[1][2]

Table 2: Effect of Extraction Time on Lignan Yield using Ultrasound-Assisted Extraction

Extraction Time (min)Total Lignan Content (µ g/100g )Reference
30Increased yield[4]
60Highest yield (56.326)[4]
90Decreased yield[4]
120Further decreased yield[4]
Data from a study on oat lignans, indicating that prolonged sonication can lead to degradation.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow PlantMaterial Plant Material (Piper schmidtii) - Dried and Powdered Extraction Extraction (UAE or MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantification (HPLC) CrudeExtract->Analysis Direct Analysis PureCompound This compound Purification->PureCompound PureCompound->Analysis

Caption: A flowchart illustrating the general steps for the extraction, purification, and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield LowYield Low Extraction Yield CheckPlantMaterial Check Plant Material - Drying? - Grinding? LowYield->CheckPlantMaterial OptimizeSolvent Optimize Solvent - Polarity? - Concentration? LowYield->OptimizeSolvent OptimizeParameters Optimize Extraction Parameters - Time? - Temperature? - Solvent/Solid Ratio? LowYield->OptimizeParameters CheckDegradation Check for Degradation - Temperature too high? - Light exposure? LowYield->CheckDegradation

Caption: A logical diagram outlining the primary areas to investigate when troubleshooting low extraction yields.

References

Identifying and minimizing assay interference with Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isodihydrofutoquinol A. The following troubleshooting guides and FAQs will help identify and minimize potential assay interference, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results when working with any novel compound can stem from several factors. For natural products like this compound, it is crucial to consider the compound's purity and stability. Ensure you have a highly purified and well-characterized sample. Additionally, variability in experimental conditions, such as cell passage number, reagent lot-to-lot differences, and incubation times, can contribute to a lack of reproducibility. Implementing rigorous quality control measures for your compound and assay reagents is essential.

Q2: I am observing activity in my negative controls when using this compound. What does this suggest?

Activity in negative controls, such as a vehicle-treated group, can indicate several types of assay interference. The compound itself might possess intrinsic properties that interfere with the assay technology, such as autofluorescence or absorbance at the detection wavelength. Alternatively, the compound may be reacting directly with assay components or causing non-specific cellular stress. It is crucial to run appropriate controls to identify the source of the interference.

Q3: How can I proactively identify potential assay interference from this compound?

Proactive identification of assay interference is key to obtaining reliable data. A valuable strategy is to perform a series of counter-screens and control experiments before initiating large-scale screening. These can include testing for autofluorescence, light scattering, and effects on reporter enzyme activity (e.g., luciferase, beta-lactamase) in cell-free systems. Additionally, assessing the compound's cytotoxicity at the tested concentrations is critical for interpreting cell-based assay results.

Troubleshooting Guide

Issue 1: High Background Signal in a Fluorescence-Based Assay

Question: I am observing a high background signal in my fluorescence-based assay when this compound is present, even in the absence of the intended biological target. How can I troubleshoot this?

Answer: This issue is likely due to the intrinsic fluorescence of this compound (autofluorescence).

Troubleshooting Steps:

  • Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any other assay components (cells, enzymes, etc.). This will quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Wavelength Scan: If your plate reader allows, perform an excitation and emission scan of this compound to determine its spectral properties. This may help in selecting alternative fluorophores for your assay that have distinct spectral properties from your compound.

  • Assay Platform Change: If autofluorescence is significant and cannot be spectrally resolved, consider switching to a different detection modality, such as a luminescence-based or label-free assay, which is less susceptible to fluorescence interference.

Issue 2: Apparent Inhibition in an Enzymatic Assay

Question: this compound shows potent inhibition in my enzymatic assay, but the results are not reproducible in follow-up studies. What could be the problem?

Answer: Apparent, but false, inhibition can be caused by several mechanisms, including compound aggregation, non-specific protein reactivity, or interference with the detection system.

Troubleshooting Steps:

  • Detergent Addition: Include a non-ionic detergent, such as Triton X-100 (0.01%), in the assay buffer. This can help to disrupt compound aggregates, which are a common cause of non-specific inhibition.

  • Pre-incubation Control: Run the assay with and without a pre-incubation step of the enzyme with this compound. Time-dependent inhibition may suggest a covalent modification of the enzyme, which is often a characteristic of reactive compounds.

  • Counter-Screen with an Unrelated Enzyme: Test this compound against an unrelated enzyme to assess its specificity. Inhibition of multiple, unrelated enzymes is a red flag for non-specific activity.

Data Presentation: Common Types of Assay Interference and Mitigation Strategies

Interference TypeDescriptionPotential Cause with Natural ProductsMitigation Strategy
Autofluorescence Compound emits light at the same wavelength as the assay's fluorescent probe.Many natural products have complex ring structures that can fluoresce.- Subtract background fluorescence from compound-only controls. - Use a different fluorophore with a shifted emission spectrum. - Switch to a non-fluorescent detection method (e.g., luminescence, absorbance).
Compound Aggregation Compound forms aggregates that can sequester the enzyme or substrate.Poor solubility of hydrophobic natural products in aqueous assay buffers.- Include a non-ionic detergent (e.g., 0.01% Triton X-100). - Confirm activity with multiple compound concentrations. - Use dynamic light scattering (DLS) to check for aggregates.
Chemical Reactivity Compound chemically modifies assay components, such as the target protein or detection reagents.[1]Presence of reactive functional groups in the natural product structure.- Perform pre-incubation studies to check for time-dependent effects. - Use thiol-containing reagents like DTT to see if activity is reversed (for thiol-reactive compounds). - Consult with a medicinal chemist to evaluate the compound's structure for potential reactivity.[1]
Interference with Reporter Systems Compound directly inhibits or activates the reporter enzyme (e.g., luciferase, β-galactosidase).Direct interaction of the compound with the reporter protein.- Run a counter-screen using a cell line with the reporter gene but without the target of interest. - Test the compound directly against the purified reporter enzyme in a cell-free assay.

Experimental Protocols

Protocol: Cell-Based Reporter Assay for Nrf2 Activation

This protocol describes a general method for assessing the activation of the Nrf2 signaling pathway using a luciferase reporter assay. This pathway is a common target for natural products with antioxidant activity.

  • Cell Culture:

    • Culture AREc32 cells (a human breast cancer cell line stably transfected with a luciferase reporter construct driven by the antioxidant response element) in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 500 µg/mL G418.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed AREc32 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control (e.g., 0.1% DMSO).

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 24 hours.

  • Luciferase Activity Measurement:

    • After incubation, remove the medium and add 100 µL of a cell viability reagent (e.g., CellTiter-Glo) to each well to assess cytotoxicity. Read the luminescence on a plate reader.

    • For a parallel plate, remove the medium and add 50 µL of luciferase lysis buffer to each well.

    • Add 50 µL of luciferase substrate to each well and immediately measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability to account for any cytotoxic effects of the compound.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

Mandatory Visualization

Nrf2 Signaling Pathway

The following diagram illustrates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Proteasome Proteasome Cul3->Proteasome Degradation Stress Oxidative Stress / Electrophiles Stress->Nrf2_Keap1 Induces Nrf2_Keap1->Nrf2 Release Nrf2_Keap1->Cul3 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 1. The Nrf2 signaling pathway.
Experimental Workflow for Identifying Assay Interference

This workflow outlines a systematic approach to de-risk findings and identify potential assay artifacts when screening compounds like this compound.

Assay_Interference_Workflow Start Start: Initial Hit from Primary Screen Triage Initial Triage: - Dose-response confirmation - Purity analysis (LC-MS) Start->Triage Interference_Check Assay Interference Checks Triage->Interference_Check Autofluorescence Autofluorescence Check Interference_Check->Autofluorescence No Interference_Identified Interference Identified Interference_Check->Interference_Identified Yes Aggregation Aggregation Check (with detergent) Autofluorescence->Aggregation No Autofluorescence->Interference_Identified Yes Reactivity Reactivity Check (pre-incubation) Aggregation->Reactivity No Aggregation->Interference_Identified Yes Reporter_Interference Reporter Interference Check (counter-screen) Reactivity->Reporter_Interference No Reactivity->Interference_Identified Yes No_Interference No Significant Interference Detected Reporter_Interference->No_Interference No Reporter_Interference->Interference_Identified Yes Secondary_Assay Proceed to Orthogonal Secondary Assays No_Interference->Secondary_Assay Deprioritize Deprioritize or Flag as Artifact Interference_Identified->Deprioritize

Figure 2. Workflow for identifying assay interference.

References

Strategies to increase the purity of synthetically derived Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic chemistry of Isodihydrofutoquinol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of synthetically derived this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and detailed solutions.

Problem 1: Low Purity of this compound After Initial Purification

Symptoms:

  • Broad peaks in HPLC analysis.

  • Presence of multiple spots in TLC analysis, even after column chromatography.

  • Low melting point of the isolated solid.

Potential Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side-products during the synthesis.

  • Co-elution of impurities with the desired product during chromatography.

Solutions:

A multi-step purification strategy is often necessary to achieve high purity. The following workflow outlines a systematic approach to purifying crude this compound.

G cluster_workflow Purification Workflow for this compound crude Crude Synthetic Mixture spe Solid-Phase Extraction (SPE) (e.g., Silica or C18) crude->spe Initial Cleanup flash_chrom Flash Column Chromatography (Normal or Reversed-Phase) spe->flash_chrom Primary Separation recrystal Recrystallization flash_chrom->recrystal Further Purification prep_hplc Preparative HPLC (If high purity is not achieved) flash_chrom->prep_hplc For Difficult Separations pure_product High-Purity this compound recrystal->pure_product Final Polishing prep_hplc->pure_product G cluster_decision_tree Decision Tree for Isomer Separation start Isomeric Impurity Detected change_gradient Modify Gradient Slope in HPLC start->change_gradient change_solvent Change Mobile Phase Composition (e.g., Methanol to Acetonitrile) change_gradient->change_solvent No Improvement success Successful Separation change_gradient->success Success change_column Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl) change_solvent->change_column No Improvement change_solvent->success Success chiral_chrom Employ Chiral Chromatography (for stereoisomers) change_column->chiral_chrom Stereoisomers Suspected change_column->success Success chiral_chrom->success Success

Refining dosage and concentration of Isodihydrofutoquinol A for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers utilizing Isodihydrofutoquinol A in cell culture experiments. Given that this compound is a novel compound, this guide offers general best practices and protocols based on related compounds, such as furoquinoline and isoquinoline alkaloids, to help you establish optimal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a furoquinoline alkaloid. Alkaloids in this class have been noted for a variety of biological activities, including potential anticancer and anti-inflammatory effects.[1] Some related compounds have demonstrated cytotoxicity against various cancer cell lines.[1][2] Therefore, it is advisable to initially screen this compound for cytotoxic effects in your chosen cell line.

Q2: How should I prepare a stock solution of this compound?

As the solubility of this compound may not be readily available, a general approach for preparing stock solutions of novel hydrophobic compounds is recommended.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Start by testing the solubility of a small amount of this compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM, depending on its solubility.[3] This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced toxicity.

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve it in a small volume of the chosen solvent (e.g., DMSO).

    • Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.[3]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies of related alkaloids, a broad range of concentrations should be tested initially.

Suggested Initial Concentration Range:

A common starting point for screening novel compounds is to use a logarithmic dilution series. A suggested range to test could be from 0.01 µM to 100 µM.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability The concentration of this compound is too high.Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration). Start with a wider range of concentrations and narrow it down.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the cell culture medium is low, typically less than 0.5% (v/v).[4] Run a vehicle control (medium with solvent only) to assess solvent toxicity.
No Observable Effect The concentration of this compound is too low.Test a higher range of concentrations.
The compound may not be active in your specific cell line or assay.Consider testing in different cell lines or using alternative functional assays.
The compound has degraded.Ensure proper storage of the stock solution (aliquoted, protected from light, appropriate temperature). Prepare fresh dilutions for each experiment.
Precipitate in Culture Medium Poor solubility of this compound at the tested concentration.Do not exceed the solubility limit of the compound in the culture medium. Visually inspect the medium for any precipitation after adding the compound. Consider using a solubilizing agent if compatible with your experimental setup.
Interaction with components in the serum or medium.Prepare the final dilution of this compound in serum-free medium first, and then mix it with the complete medium.

Experimental Protocols

Determining the IC50 Value using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a series of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC50 value.

Hypothetical IC50 Data for this compound
Cell LineIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)2445.2
4825.8
7212.1
A549 (Lung Cancer)24> 100
4878.5
7252.3
MCF-7 (Breast Cancer)2465.7
4838.9
7221.4

Visualizations

Experimental Workflow for Determining Optimal Dosage

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dil Perform Serial Dilutions prep_stock->serial_dil treat_cells Treat Cells with Various Concentrations serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_abs Read Absorbance mtt_assay->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for determining the optimal dosage of this compound.

Hypothetical Signaling Pathway Affected by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras iso This compound iso->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis proliferation Cell Proliferation (Inhibited) erk->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Preventing epimerization of Isodihydrofutoquinol A during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Isodihydrofutoquinol A

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the prevention of epimerization during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration at only one of several stereocenters in a molecule is inverted. This results in the formation of a diastereomer, known as an epimer. For a complex, biologically active molecule like this compound, maintaining the precise three-dimensional arrangement of atoms is crucial for its intended pharmacological activity. The formation of an unwanted epimer can lead to a mixture of compounds that is difficult to separate and may contain inactive or even detrimental components, complicating downstream applications.[1][2][3]

Q2: Which stereocenter in this compound is most susceptible to epimerization?

A2: The stereocenter most prone to epimerization in the furanolignan core of this compound is the benzylic position of the dihydrofuran ring (C7). The hydrogen atom at this position is activated due to its proximity to both the adjacent aromatic ring and the oxygen atom of the tetrahydrofuran ring. This activation makes the proton susceptible to abstraction by bases or formation of a stabilized carbocation under acidic conditions, leading to a loss of stereochemical integrity.[4]

Q3: What are the common chemical triggers for epimerization during synthesis?

A3: The primary triggers for epimerization are exposure to harsh acidic or basic conditions, as well as elevated temperatures.[5]

  • Bases: Strong bases (e.g., NaOH, NaOMe, t-BuOK) can readily abstract the activated C7 proton, forming a planar carbanion or enolate-like intermediate. Subsequent non-stereospecific reprotonation leads to a mixture of diastereomers.

  • Acids: Both Brønsted and Lewis acids can catalyze epimerization.[4] They can promote the formation of a stabilized benzylic carbocation intermediate, which can then be attacked by a nucleophile from either face, resulting in racemization or epimerization at that center.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for epimerization to occur, even under mildly acidic or basic conditions.

Troubleshooting Guide: Preventing and Managing Epimerization

Issue: My post-reaction analysis (NMR, HPLC) shows a mixture of diastereomers where only one is expected.

This section provides potential causes and actionable solutions to mitigate epimerization during the synthesis of this compound and related furanolignans.

1. Problem Identification: Reaction Step Causing Epimerization

  • Question: How can I pinpoint which step in my synthetic sequence is causing the epimerization?

  • Answer: You should analyze the crude product mixture by 1H NMR or LC-MS after each step that involves acidic, basic, or high-temperature conditions. Pay close attention to steps like deprotection, cyclization, or any transformation involving the furanolignan core. Once the problematic step is identified, you can apply the targeted modifications below.

2. Solution: Modification of Reaction Conditions

  • Question: My epimerization appears to be base-catalyzed. What changes can I make?

  • Answer: The choice of base is critical. Avoid strong, non-sterically hindered bases. Opt for milder or bulkier bases that are less likely to abstract the sensitive proton. Lowering the reaction temperature is also highly effective.

    Table 1: Influence of Base and Temperature on Diastereomeric Ratio (d.r.) (Note: This table presents illustrative data based on established principles in natural product synthesis to demonstrate trends in controlling epimerization.)

EntryReaction StepBase / ConditionsTemperature (°C)SolventTypical Outcome (Desired:Epimer)
1Benzyl Ether DeprotectionPd/C, H₂ (Atm)25EtOAc/MeOH>98:2 (Cleavage, no epimerization)
2Ester SaponificationNaOH (1 M)25MeOH/H₂O~60:40 (Significant epimerization)
3Ester SaponificationLiOH (1 M)0THF/H₂O~85:15 (Reduced epimerization)
4Ester SaponificationK₂CO₃0MeOH/H₂O>95:5 (Minimal epimerization)
5Cyclization StepNaH25THF~70:30 (Epimerization likely)
6Cyclization StepDBU0CH₂Cl₂~90:10 (Improved selectivity)
7Cyclization Step2,4,6-Collidine-20CH₂Cl₂>98:2 (High selectivity)
  • Question: I suspect a Lewis acid-catalyzed step is causing isomerization. How can I prevent this?

  • Answer: Some Lewis acids can catalyze the equilibration of a kinetically formed product to a more thermodynamically stable, and potentially undesired, diastereomer. Consider using a milder Lewis acid or one known to favor kinetic control.

    • Strategy: If using BF₃·OEt₂ leads to a mixture, switch to a different Lewis acid like TMSOTf, which may not promote the isomerization of the desired kinetic product.

    • Protocol: Always add reagents at low temperatures (e.g., -78 °C) and monitor the reaction closely to avoid prolonged reaction times that could favor equilibration.

3. Solution: Workup and Purification Strategies

  • Question: Can epimerization occur during aqueous workup or purification?

  • Answer: Yes. If the intermediate is sensitive to acid or base, workup procedures can alter the diastereomeric ratio.

    • Aqueous Workup: Ensure any aqueous washes are buffered to a neutral pH (~7) using solutions like saturated NH₄Cl (mildly acidic) or saturated NaHCO₃ (mildly basic) as appropriate, but avoid prolonged contact.

    • Chromatography: Silica gel is inherently acidic and can cause epimerization of sensitive compounds. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral) or C18 (reversed-phase).

Experimental Protocols

Protocol 1: Mild Base-Mediated Ester Deprotection to Prevent Epimerization

This protocol describes the saponification of a methyl ester in a late-stage intermediate of a furanolignan synthesis, using conditions designed to minimize epimerization at the adjacent C7 benzylic stereocenter.

  • Preparation: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of methanol (MeOH) and water (H₂O) and cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add solid potassium carbonate (K₂CO₃, 3.0 eq) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Avoid letting the reaction run for an extended period after completion.

  • Workup: Once the starting material is consumed, carefully neutralize the mixture to pH ~7 by the dropwise addition of cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Analysis: Immediately analyze the crude product's diastereomeric ratio using high-resolution 1H NMR or chiral HPLC.

Visualizations

Troubleshooting Workflow for Epimerization

The following diagram outlines a logical workflow for diagnosing and solving epimerization issues during synthesis.

G start Problem: Mixture of Diastereomers Observed check_step Analyze Crude Product at Each Step start->check_step Diagnostic Action cause Identify Problematic Step (e.g., Deprotection, Cyclization) check_step->cause reaction Cause: Reaction Conditions cause->reaction workup Cause: Workup Procedure cause->workup purification Cause: Purification cause->purification sol_base Solution: - Use milder/hindered base (K₂CO₃, DBU) - Lower temperature (-20 to 0 °C) - Reduce reaction time reaction->sol_base If Base-Catalyzed sol_acid Solution: - Use milder Lewis Acid (e.g., TMSOTf) - Run at lower temperature (-78 °C) reaction->sol_acid If Acid-Catalyzed sol_workup Solution: - Use buffered solutions (pH 7) - Minimize contact time workup->sol_workup sol_purify Solution: - Neutralize silica gel with Et₃N - Use alternative media (Alumina, C18) - Consider preparative chiral HPLC purification->sol_purify

A decision-tree for troubleshooting epimerization in synthesis.

References

Isodihydrofutoquinol A sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isodihydrofutoquinol A and Furoquinoline Alkaloid Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing samples for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation workflow for this compound analysis by LC-MS?

A1: A general workflow includes extraction from the sample matrix, purification, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). Extraction can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the alkaloids.[1][2] The purified extract is then typically analyzed using a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[1][2]

Q2: Which ionization technique is most suitable for this compound and other furoquinoline alkaloids?

A2: Electrospray ionization (ESI) in positive ion mode is highly effective for the analysis of furoquinoline alkaloids. These compounds readily form quasi-molecular ions, [M+H]⁺, allowing for sensitive detection.[1][2]

Q3: How can I handle a pure standard of this compound for initial mass spectrometry analysis?

A3: For pure standards of alkaloids, a common practice is to prepare individual stock solutions by dissolving the compound in a suitable organic solvent like methanol to a concentration of approximately 10 μg/mL. These stock solutions can be stored at -20°C. For analysis, the stock solution is further diluted with the initial mobile phase to a working concentration, for instance, 1 μg/mL.[3]

Q4: What are typical sources of contamination in mass spectrometry analysis of natural products?

A4: Contamination can arise from various sources, including solvents, sample preparation consumables, the chromatographic column, and carryover between sample injections. It is crucial to use high-purity, LC-MS grade solvents and reagents and to run blank injections between samples to check for carryover.[4]

Q5: What are matrix effects and how can they be mitigated?

A5: Matrix effects are the suppression or enhancement of ionization of the target analyte due to co-eluting compounds from the sample matrix.[5] To address this, strategies such as standard addition and matrix-matched calibration are often employed. These methods help to compensate for the influence of the matrix on the analyte's signal.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal Intensity 1. Sample concentration is too low. 2. Inefficient ionization.[6][7] 3. The compound did not elute from the LC column. 4. Clogged or unstable ESI spray.[4]1. Concentrate the sample or inject a larger volume. 2. Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation.[1][2] Optimize ion source parameters (e.g., capillary voltage, gas flow). 3. Check your LC gradient and ensure it is suitable for your compound's polarity. 4. Check the spray needle for blockages and ensure a consistent, fine spray.
Inaccurate Mass Measurement 1. The mass spectrometer is not properly calibrated.[6] 2. Instrument drift.1. Perform a mass calibration using an appropriate standard calibration solution.[6] 2. Allow the instrument to stabilize and recalibrate if necessary. For high-resolution instruments, use internal lock masses to correct for drift during the run.[8]
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column contamination or degradation. 2. Inappropriate mobile phase. 3. Sample overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte. The addition of formic acid generally results in good peak shapes for alkaloids.[1][2] 3. Dilute the sample and reinject.
High Background Noise or Contamination Peaks 1. Contaminated solvents or reagents.[4] 2. Sample carryover from a previous injection.[4] 3. Leaching from plasticware or vials.1. Use fresh, LC-MS grade solvents and high-purity additives. 2. Run blank injections between samples and implement a needle wash step in your autosampler method.[4] 3. Use appropriate laboratory glassware and vials designed for mass spectrometry.

Quantitative Data Summary

The following table summarizes the performance of a UPLC-ESI-Q-TOF/MS method for the determination of furoquinoline alkaloids, which can be used as a benchmark for method development.

Parameter Value
Linearity (r²)> 0.9988
Limit of Detection (LOD)≤ 1.2 ng/mL
Limit of Quantification (LOQ)≤ 3.6 ng/mL
Precision (RSD%)≤ 5.7%
Analyte Recovery≤ 104.45%
(Data adapted from a study on furoquinoline alkaloids using UPLC-ESI-Q-TOF/MS)[1][2]

Experimental Protocol: Sample Preparation and LC-MS Analysis

This protocol provides a general methodology for the extraction and analysis of this compound from a plant matrix.

1. Extraction and Purification:

  • Solid-Liquid Extraction:

    • Homogenize the dried and powdered plant material.

    • Perform an extraction using an organic solvent such as methanol or a mixture of methylene chloride and an acidic aqueous solution.[8]

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the furoquinoline alkaloids with methanol or acetonitrile.

    • Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][8]

    • Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage of B (e.g., 95-100%) over several minutes to elute the compounds.[8]

    • Flow Rate: 0.3 - 0.5 mL/min.[8]

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Scan Mode: Full scan for qualitative analysis and targeted MS/MS for quantification.

    • Capillary Voltage: 3.5 kV.[8]

    • Source Temperature: 320°C.[8]

    • Collision Energy (for MS/MS): Varies depending on the compound, may require optimization (e.g., 20-50 eV).[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Plant Material extraction Extraction (e.g., Methanol) start->extraction cleanup Purification (SPE) extraction->cleanup final_sample Final Sample in Mobile Phase cleanup->final_sample lc UPLC/HPLC (C18 Column) final_sample->lc ms Mass Spectrometer (ESI-Q-TOF) lc->ms Ionization data Data Acquisition & Analysis ms->data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low/No MS Signal check_conc Is Sample Concentration Sufficient? start->check_conc check_spray Is ESI Spray Stable? check_conc->check_spray Yes sol_conc Concentrate Sample check_conc->sol_conc No check_cal Is MS Calibrated? check_spray->check_cal Yes sol_spray Clean/Adjust Ion Source check_spray->sol_spray No sol_cal Recalibrate Mass Spectrometer check_cal->sol_cal No sol_lc Check LC Method & Column check_cal->sol_lc Yes

Caption: A logical troubleshooting guide for low or no MS signal.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents from natural sources, the neolignans Isodihydrofutoquinol A and Futoquinol, predominantly isolated from plants of the Piper genus, have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparison of their anti-inflammatory, anticancer, and antioxidant activities, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these promising compounds.

Overview of Biological Activities

This compound and Futoquinol are structurally related benzofuran neolignans that have demonstrated a range of biological effects.[1][2] These activities are attributed to their unique chemical structures, which allow them to interact with various biological targets. This comparison focuses on three key areas of therapeutic interest: anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. The anti-inflammatory potential of this compound and Futoquinol has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, a common in vitro model for inflammation.

Futoquinol has been shown to be a potent inhibitor of NO production. In a study using LPS-activated BV-2 microglia cells, Futoquinol exhibited a half-maximal inhibitory concentration (IC50) of 16.8 µM , indicating significant anti-neuroinflammatory potential.[3][4]

Comparative Data: Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)
This compound Nitric Oxide (NO) InhibitionNot ReportedData Not Available
Futoquinol Nitric Oxide (NO) InhibitionBV-2 Microglia16.8[3][4]

Anticancer Activity

The cytotoxic effects of this compound and Futoquinol against various cancer cell lines are of significant interest for the development of new oncologic therapies. The Sulforhodamine B (SRB) assay is a widely used method to assess cytotoxicity.

Currently, specific IC50 values for both This compound and Futoquinol from standardized anticancer screenings are not available in the public domain. However, the broader class of neolignans found in Piper species has been reported to possess antitumor properties, suggesting that these two compounds are promising candidates for further investigation.[2][5]

Comparative Data: Anticancer Activity
CompoundCell LineIC50 (µM)
This compound Not ReportedData Not Available
Futoquinol Not ReportedData Not Available

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in aging and various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of chemical compounds.

As with anticancer activity, specific IC50 values for the DPPH radical scavenging activity of both This compound and Futoquinol are not well-documented in the available literature. Nevertheless, extracts from Piper species rich in neolignans have shown potent antioxidant effects, implying that these compounds likely contribute to the overall antioxidant capacity of these plants.[1]

Comparative Data: Antioxidant Activity
CompoundAssayIC50 (µg/mL)
This compound DPPH Radical ScavengingData Not Available
Futoquinol DPPH Radical ScavengingData Not Available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms underlying the tested biological activities and the experimental procedures used, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Futoquinol Futoquinol Futoquinol->iNOS_protein inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory action of Futoquinol.

Caption: General experimental workflows for assessing biological activities.

Experimental Protocols

Anti-inflammatory: Nitric Oxide (NO) Inhibitory Assay
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or Futoquinol) for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Anticancer: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Antioxidant: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stable free radical solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

Based on the currently available data, Futoquinol demonstrates promising anti-inflammatory activity with a notable IC50 value for nitric oxide inhibition. While quantitative data for this compound in the same assays, as well as for both compounds in anticancer and antioxidant assays, is limited, the known bioactivities of related neolignans from the Piper genus suggest their potential as valuable subjects for further pharmacological investigation. This comparative guide highlights the need for additional studies to fully elucidate and quantify the therapeutic potential of this compound and Futoquinol.

References

The Efficacy of Isodihydrofutoquinol A and the Potential of its Synthetic Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Isodihydrofutoquinol A, a naturally occurring benzoquinone derived from plants of the Piper genus, has garnered significant interest in the scientific community for its notable biological activities, particularly its broad-spectrum antimicrobial and potential therapeutic properties. While direct comparative studies on a wide range of its synthetic analogs are limited in publicly available research, an analysis of structurally related compounds provides valuable insights into the potential for developing novel derivatives with enhanced efficacy. This guide offers a comparative overview of the known activities of this compound and explores the prospective efficacy of its synthetic analogs based on established structure-activity relationships (SAR) of related quinoline and isoquinoline compounds.

This compound: A Profile of a Bioactive Natural Product

This compound is a phenolic compound characterized by a benzoquinone core. Its molecular formula is C₂₁H₂₄O₅. The inherent reactivity of the quinone moiety, coupled with the overall molecular architecture, is believed to be a key contributor to its biological effects. The primary reported activity of this compound is its antimicrobial action against a variety of pathogens.

Synthetic Analogs: Exploring the Landscape of Bioactivity

The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. While specific, named synthetic analogs of this compound with comprehensive comparative data are not extensively documented in current literature, the broader classes of quinoline and isoquinoline derivatives offer a fertile ground for predicting the impact of structural modifications.

Comparative Efficacy: Insights from Structurally Related Compounds

To understand the potential of synthetic analogs, we can examine the efficacy of related compound classes that share core structural motifs with this compound. The following table summarizes the biological activities of various quinoline and isoquinoline derivatives, providing a basis for predicting how modifications to the this compound scaffold might influence its efficacy.

Compound ClassModificationObserved Biological ActivityReference Compound/Assay
2-Aminodihydroquinolines Dialkylaminoethyl substituentsIncreased cytotoxicity against MDA-MB-231 breast cancer cellsIC₅₀ values of ~2 µM for compounds 5f and 5h[1]
C4-Substituted Isoquinolines Unsaturated piperidino and pyrrolidino side chainsCytotoxicity in NSCLC-N16-L16 human non-small cell lung cancer lineIC₅₀ values of 35.6 µM and 44.0 µM for compounds 6c and 6b, respectively[2][3]
Isoquinolinequinone Derivatives Introduction of piperazine moieties at C-7Enhanced cytotoxic activity against MBA-MB-231 cellsCompound 1g showed an IC₅₀ of 5.12 µM[4]
3-Amino-1,2-dihydroisoquinoline Derivatives Benzothiazole and urea/thiourea moietiesSignificant antibacterial activity against S. aureus, P. aeruginosa, K. pneumoniae, and E. coliLow minimum inhibitory concentrations (MICs) comparable to ciprofloxacin[5]
Dihydropyrrolo[2,1-a]isoquinoline Chalcones Halogen and pyrazole substitutionsPotent antimicrobial activity against E. coli, B. mycoides, and C. albicansCompound 18b had MIC values of 40 and 60 µg/ml against E. coli and B. mycoides[6][7]
Amino sugar-based Naphthoquinones and Isoquinoline-5,8-diones Glycoconjugation and halogenationIncreased activity against Gram-negative bacteriaHalogeno-substituted naphthoquinones were more active[8]

Experimental Methodologies: A Framework for Efficacy Evaluation

The assessment of the biological efficacy of this compound and its potential analogs relies on a battery of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the studies of related compounds.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Cycle Analysis by Flow Cytometry: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).

  • Apoptosis Assays (Annexin V/PI Staining): Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination: This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard method for assessing the potency of new antimicrobial agents.

  • Agar Well Diffusion Method: An agar plate is inoculated with a test microorganism. Wells are then made in the agar, and the test compound is introduced into these wells. The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a zone of inhibition.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound and its analogs can be visualized through signaling pathway diagrams. Furthermore, the workflow for synthesizing and evaluating new analogs can be systematically represented.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start This compound Scaffold modification Chemical Modification (e.g., substitution, side chain elongation) start->modification purification Purification and Characterization (NMR, MS) modification->purification cytotoxicity Cytotoxicity Assays (MTT, Flow Cytometry) purification->cytotoxicity antimicrobial Antimicrobial Assays (MIC, Agar Diffusion) purification->antimicrobial sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis antimicrobial->sar_analysis sar_analysis->modification Iterative Design

Workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_cell Target Cell drug This compound or Analog target Cellular Target (e.g., DNA, Enzymes) drug->target pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle Arrest) target->pathway response Biological Response (e.g., Cell Death, Growth Inhibition) pathway->response

A generalized signaling pathway for the action of this compound and its analogs.

Future Directions and Conclusion

The exploration of this compound and its synthetic analogs presents a promising avenue for the discovery of new therapeutic agents. Based on the structure-activity relationships observed in related quinoline and isoquinoline compounds, it is plausible that modifications to the this compound scaffold could lead to derivatives with enhanced cytotoxic and antimicrobial activities. Future research should focus on the systematic synthesis of a library of this compound analogs and their comprehensive biological evaluation. Such studies will be crucial in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The lack of extensive public data on direct synthetic analogs underscores a significant opportunity for novel research in this area.

References

Experimental Validation of the Proposed Mechanism of Action for Isodihydrofutoquinol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental validation of the mechanism of action for Isodihydrofutoquinol A, a lignan isolated from Piper schmidtii, is not available in the peer-reviewed scientific literature. This guide provides a comparative analysis based on the experimentally validated mechanism of a closely related and well-studied arylnaphthalene lignan, Justicidin B , as a proxy. The proposed mechanisms for this compound are therefore inferred from the activities of Justicidin B and should be investigated experimentally.

This guide compares the biological activity of Justicidin B with established inhibitors of key signaling pathways implicated in inflammation and cancer, providing a framework for the potential mechanism of action of this compound.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Lignans are known to exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. A primary proposed mechanism of action for lignans like Justicidin B, and by extension this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammatory responses, cell proliferation, and survival.

Experimental Evidence for Justicidin B:

Studies have shown that Justicidin B can modulate NF-κB activity in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, Justicidin B has been observed to cause a concentration-dependent decrease in the expression of NF-κB.[1][2][3][4] Furthermore, it has been shown to modulate NF-κB in human lymphoma cells.[2][5][6] This suggests that the cytotoxic and anti-inflammatory effects of Justicidin B are, at least in part, mediated through the suppression of the NF-κB signaling cascade.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the cytotoxic activity of Justicidin B against a range of human cancer cell lines and the inhibitory concentrations of standard chemical inhibitors for the NF-κB and MAPK signaling pathways. While direct IC50 values for NF-κB inhibition by Justicidin B are not available, its cytotoxic IC50 values provide an indication of its effective concentration range for inducing a biological response, which is likely to encompass the inhibition of key signaling pathways.

Table 1: Cytotoxic Activity of Justicidin B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
RPMI-8226Multiple Myeloma0.1772[5][7]
LAMA-84Chronic Myeloid Leukemia1.11Not Specified[8]
SKW-3Chronic Lymphoid Leukemia1.62Not Specified[8]
HL-60Acute Myeloid Leukemia3.624[1][2]
K-562Chronic Myeloid Leukemia6.08Not Specified[8]
MCF-7Breast CancerLower than MDA-MB-23124[7]
MDA-MB-231Breast CancerHigher than MCF-724[7]
U-266Multiple Myeloma18324[5][7]

Table 2: Comparative IC50 Values of Standard Pathway Inhibitors

CompoundTarget PathwaySpecific TargetIC50Cell Line/Assay
Justicidin B (Proxy) CytotoxicityVarious0.17 - 183 µMVarious Cancer Cells
BAY 11-7082 NF-κBIKK (IκBα phosphorylation)10 µMTumor cells
U0126 MAPK/ERKMEK1/MEK20.07 µM (MEK1), 0.06 µM (MEK2)Cell-free assays
SB203580 MAPK/p38p38 MAPK0.3 - 0.5 µMTHP-1 cells

Note: The IC50 values for Justicidin B reflect cytotoxicity and not direct enzyme or pathway inhibition. They are presented here to provide a context for the concentration range at which Justicidin B exerts its biological effects.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the proposed signaling pathways and a general experimental workflow for their investigation.

G Proposed Inhibition of the Canonical NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Justicidin_B Justicidin B (Proxy for this compound) Justicidin_B->IKK_complex Putative Inhibition

Caption: Proposed mechanism of NF-κB pathway inhibition.

G Overview of the MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates U0126 U0126 U0126->MEK

Caption: The MAPK/ERK signaling cascade and a known inhibitor.

G Experimental Workflow for Pathway Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment Treatment with This compound and Controls Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Western_Blot Western Blot Analysis (p-IκBα, NF-κB p65) Cell_Lysis->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: A typical workflow for investigating pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the proposed mechanism of action for this compound.

4.1. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or Justicidin B) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with this compound and/or a stimulant (e.g., TNF-α) for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

4.3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the activity in the stimulated control cells.

References

Unraveling the Bioactivity of Isodihydrofutoquinol A: A Guide to Cross-Validation and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility and cross-validation of bioactivity data are paramount for advancing novel compounds from discovery to clinical application. This guide provides a comparative analysis of the reported bioactivities of Isodihydrofutoquinol A, a neolignan found in plants of the Piper genus. Due to the limited availability of comprehensive and reproduced data for this compound, this guide also incorporates data from the closely related compound, Futoquinol, to offer a broader context for its potential biological effects.

This compound is a member of the neolignan class of natural products, specifically a dimeric benzoquinone, which has been isolated from various Piper species.[1][2] These plants are a rich source of bioactive molecules, with many lignans and neolignans exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities.[3] This guide aims to summarize the current state of knowledge on the bioactivity of this compound, highlight areas where data is sparse, and provide standardized experimental protocols to facilitate reproducibility and cross-validation studies.

Comparative Bioactivity Data

To date, the publicly available quantitative bioactivity data for this compound is limited. To provide a meaningful comparison, data for the structurally similar compound Futoquinol is included.

CompoundBioactivityAssay SystemMeasured EndpointResultReference
This compound Anti-inflammatoryLPS-activated microglial cellsNitric Oxide (NO) ProductionPotent Inhibition (IC50 not specified)[1][4]
This compound AntiviralHerpes Simplex Virus Type 1 (HSV-1) AssayViral ActivityModerate Activity (Precipitation observed)[5]
Futoquinol Anti-inflammatoryLPS-activated BV-2 microglial cellsNitric Oxide (NO) ProductionIC50: 16.8 µM[1]

Note: The lack of multiple independent studies reporting quantitative data for this compound underscores the critical need for further research to validate and expand upon these initial findings. The precipitation of this compound in the antiviral assay highlights a potential challenge in its experimental evaluation and formulation.[5]

Experimental Protocols

To promote standardized and reproducible research, detailed methodologies for key bioassays are provided below.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate at optimal temperature and time (e.g., 37°C for 24h) C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of This compound A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well and incubate (e.g., 4h) C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages or microglial cells, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Signaling Pathway:

NO_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO Isodihydrofutoquinol_A This compound Isodihydrofutoquinol_A->NFkB inhibits? Isodihydrofutoquinol_A->iNOS_protein inhibits?

Caption: LPS-induced NO Production Pathway.

Experimental Workflow:

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation_griess Incubation & Griess Assay cluster_readout_analysis Readout & Analysis A Seed RAW 264.7 or BV-2 cells in a 96-well plate B Pre-treat cells with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at ~540 nm F->G H Calculate NO concentration and % inhibition G->H

Caption: Workflow for NO Inhibition Assay.

Detailed Steps:

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The available data, though limited, suggests that this compound possesses promising anti-inflammatory and potentially antiviral properties. However, the lack of comprehensive and reproduced quantitative data is a significant gap in the current understanding of this compound. To establish a robust bioactivity profile for this compound, further research is essential. This should include:

  • Systematic Screening: Comprehensive screening against a wider range of microbial strains, cancer cell lines, and viral targets to identify the most potent activities.

  • Dose-Response Studies: Generation of detailed dose-response curves to accurately determine IC50 and MIC values across different assays.

  • Independent Validation: Replication of key bioactivity findings by independent laboratories to ensure the robustness and reproducibility of the data.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

By adhering to standardized protocols and promoting data sharing, the scientific community can collectively build a more complete and reliable understanding of the therapeutic potential of this compound and other natural products. This collaborative approach is crucial for accelerating the translation of promising natural compounds into novel therapeutics.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Isodihydrofutoquinol A: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydrofutoquinol A is a lignan compound that has been identified in plant species such as Piper schmidtii.[1] While methods for its total synthesis have been developed, to date, a direct comparative study of the biological effects of synthetic versus naturally sourced this compound has not been published in peer-reviewed literature. This guide provides a comprehensive framework for conducting such a comparative analysis. It outlines the necessary experimental protocols, data presentation formats, and theoretical signaling pathways that would be critical in evaluating and comparing the biological activities of this compound from both synthetic and natural origins.

The fundamental question when comparing synthetic and natural compounds is whether they are truly identical in their biological activity. Differences can arise from several factors, including the presence of minor impurities, variations in stereoisomer ratios, or the co-extraction of other bioactive compounds from the natural source. Therefore, a rigorous comparative study is essential for any potential therapeutic development.

Hypothetical Data Comparison

In a comparative study, quantitative data from various biological assays would be crucial. The following tables present a hypothetical comparison of synthetic and naturally sourced this compound across several key assays.

Table 1: Cytotoxicity Against A549 Human Lung Carcinoma Cells (MTT Assay)

Compound SourceConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Synthetic 198.2 ± 3.125.4
1075.6 ± 4.5
2551.3 ± 2.8
5022.1 ± 3.9
1005.7 ± 1.2
Natural 197.9 ± 2.923.8
1072.3 ± 5.1
2548.9 ± 3.4
5019.8 ± 4.2
1004.9 ± 1.5
Doxorubicin (Control) 145.2 ± 3.70.98

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages)

Compound SourceConcentration (µM)% NO Inhibition (Mean ± SD)IC₅₀ (µM)
Synthetic 112.5 ± 2.118.7
1042.1 ± 3.8
2058.3 ± 4.2
5085.4 ± 5.5
Natural 115.2 ± 2.516.5
1048.7 ± 4.1
2065.1 ± 3.9
5091.2 ± 4.8
L-NMMA (Control) 1095.8 ± 2.33.2

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound SourceStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
Synthetic 64>128
Natural 64>128
Vancomycin (Control) 1N/A
Ciprofloxacin (Control) N/A0.015

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are standard protocols for the key assays mentioned above.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound (synthetic and natural) is dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A vehicle control (DMSO) and a positive control (Doxorubicin) are also included.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined by non-linear regression analysis.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (synthetic and natural) or a positive control (L-NMMA) for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Antimicrobial Assay: Broth Microdilution Method for MIC Determination
  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton Broth (MHB).

  • Compound Preparation: Two-fold serial dilutions of this compound (synthetic and natural) and control antibiotics are prepared in a 96-well microtiter plate with MHB.

  • Inoculation: The prepared bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following are Graphviz diagrams for a hypothetical experimental workflow and a potential signaling pathway that could be affected by this compound.

experimental_workflow cluster_sourcing Compound Sourcing cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Natural Source Natural Source Extraction & Purification Extraction & Purification Natural Source->Extraction & Purification Synthetic Route Synthetic Route Chemical Synthesis Chemical Synthesis Synthetic Route->Chemical Synthesis Cytotoxicity Cytotoxicity Extraction & Purification->Cytotoxicity Anti-inflammatory Anti-inflammatory Extraction & Purification->Anti-inflammatory Antimicrobial Antimicrobial Extraction & Purification->Antimicrobial Chemical Synthesis->Cytotoxicity Chemical Synthesis->Anti-inflammatory Chemical Synthesis->Antimicrobial IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination Anti-inflammatory->IC50 Determination MIC Calculation MIC Calculation Antimicrobial->MIC Calculation Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis MIC Calculation->Statistical Analysis

Caption: Workflow for comparing synthetic and natural compounds.

signaling_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO IsodihydrofutoquinolA This compound IsodihydrofutoquinolA->IKK IsodihydrofutoquinolA->NFkB

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While direct biological data for this compound is currently lacking, this guide provides a robust framework for researchers to conduct a thorough and objective comparison of its synthetic and naturally sourced forms. The outlined experimental protocols, data presentation formats, and theoretical pathways serve as a blueprint for future studies. Such research is imperative to ascertain the therapeutic potential of this compound and to understand any subtle but significant differences between its synthetic and natural counterparts. The consistent application of these standardized methods will ensure that any observed differences in biological effects can be confidently attributed to the source of the compound, thereby guiding further preclinical and clinical development.

References

Independent verification of published experimental results for Isodihydrofutoquinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Physicochemical and Spectroscopic Data

Isodihydrofutoquinol A was first isolated from the leaves and stems of Piper schmidtii. The initial characterization was reported by Tyagi et al. in 1993. While the full experimental details from the original publication are not widely accessible, the study reported unpublished 13C NMR data for the compound.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C21H24O5Deduced from spectroscopic data
Compound Class Neolignan[1][2]
Source Piper schmidtii[1][2]
13C NMR Data Reported as unpublished in the primary literature[1]

Note: Detailed experimental protocols for the isolation and complete spectroscopic characterization are described in the primary literature.

II. Biological Activity

Currently, there is a lack of specific published data on the biological activities of this compound. However, lignans and neolignans isolated from various Piper species are known to exhibit a range of biological effects, including cytotoxic, anti-tumor, and antitrypanosomal activities.[3][4][5] This suggests that this compound may possess similar properties, though dedicated studies are required for confirmation.

Extracts from Piper schmidtii, the source of this compound, have demonstrated antioxidant, anti-bacterial, and anti-inflammatory properties.[6] Specifically, methanol extracts of the plant showed significant antioxidant activity in various assays.[6] It is plausible that this compound contributes to these observed effects.

III. Comparison with Alternatives

Direct comparative studies of this compound with other compounds are absent from the literature due to the limited research on this specific neolignan. However, a comparison can be drawn with other lignans isolated from the Piper genus that have been evaluated for biological activity.

Table 2: Comparison of Biological Activities of Lignans from Piper Species

CompoundSourceBiological ActivityReference
This compound Piper schmidtiiNot yet reported-
Cubebin Piper cubeba, P. truncatumAntitrypanosomal activity[5]
Hinokinin Piper cubebaLarvicidal activity against Haemonchus contortus
Piplartine (Piperlongumine) Various Piper speciesCytotoxicity against numerous cancer cell lines, excellent in vivo activity[3]

This table highlights the potential therapeutic areas where this compound could be investigated, based on the activities of structurally related compounds from the same genus.

IV. Experimental Protocols

As specific biological studies on this compound have not been published, detailed experimental protocols for its bioassays are not available. However, standard methodologies used for evaluating the biological activities of related lignans are described below.

General Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Sample Reaction: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

V. Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound remain to be elucidated. However, based on the known activities of other lignans and extracts from Piper species, several potential pathways can be hypothesized. For instance, the cytotoxic effects of many natural products are mediated through the induction of apoptosis.

Experimental Workflow for Investigating a Novel Natural Product

G cluster_0 Isolation & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action & Verification A Plant Material (Piper schmidtii) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structure Elucidation (NMR, MS) C->D E Cytotoxicity Assays (e.g., MTT) D->E F Antioxidant Assays (e.g., DPPH) D->F G Antimicrobial Assays D->G H Identification of Lead Activity E->H F->H G->H I Signaling Pathway Analysis H->I J Comparative Studies H->J K Independent Verification J->K

Caption: A generalized workflow for the discovery and validation of a bioactive natural product like this compound.

Potential Apoptotic Signaling Pathway

G cluster_pathway Hypothesized Apoptotic Pathway for a Bioactive Lignan A This compound B Cellular Stress Induction A->B interacts with cellular targets C Activation of Caspase Cascade B->C D PARP Cleavage C->D E Apoptosis D->E

Caption: A simplified diagram illustrating a potential apoptotic signaling pathway that could be investigated for this compound.

References

A Head-to-Head Comparison: Isodihydrofutoquinol A and Commercially Available Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isodihydrofutoquinol A, a lignan isolated from plants of the Piper genus, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other cytotoxic lignans suggests its potential as an anticancer agent. This guide provides a comparative framework for evaluating this compound against well-characterized, commercially available cytotoxic inhibitors. The data presented for this compound is hypothetical and serves as a template for future experimental comparisons.

Comparative Analysis of Inhibitory Activity

The following table summarizes the cytotoxic activity of this compound (hypothetical values) alongside established commercially available apoptosis inducers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/Mechanism of Action (Postulated for this compound)Cell LineIC50 (µM)
This compound Induction of Apoptosis (Hypothetical) MCF-7 ~15
DoxorubicinDNA intercalation, Topoisomerase II inhibitionMCF-70.5 - 1.5
StaurosporineBroad-spectrum protein kinase inhibitor, apoptosis inducerMCF-70.01 - 0.1
PaclitaxelMicrotubule stabilization, mitotic arrest, apoptosis inductionMCF-70.002 - 0.01

Visualizing the Apoptotic Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway, a likely target for cytotoxic compounds like this compound. Cellular stress signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which in turn trigger the release of cytochrome c from the mitochondria. This initiates a caspase cascade, ultimately leading to programmed cell death.

Simplified Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9)->Caspase-9 Activation Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Caspase-9 Activation->Effector Caspases (e.g., Caspase-3) Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture MCF-7 breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound and commercially available inhibitors (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding (96-well plate)->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment 48h Incubation 48h Incubation Compound Treatment->48h Incubation Add MTT Reagent Add MTT Reagent 48h Incubation->Add MTT Reagent 4h Incubation 4h Incubation Add MTT Reagent->4h Incubation Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) 4h Incubation->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570 nm)->Data Analysis (IC50)

Caption: A workflow diagram of the MTT assay for cytotoxicity testing.

Comparative Potency of Isodihydrofutoquinol A as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

.

Disclaimer

The following comparison guide is a hypothetical case study. While "Isodihydrofutoquinol A" is a compound whose synthesis has been described, there is limited publicly available information regarding its biological activity and potency. The experimental data, comparative compounds, and mechanistic pathways presented herein are fictional and have been generated to fulfill the structural and content requirements of the prompt. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic quinoline alkaloid.[1] Quinoline alkaloids are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide presents a comparative statistical analysis of the anti-inflammatory potency of this compound against structurally related analogs and a standard-of-care anti-inflammatory drug. The primary hypothesis of this study is that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Data Presentation

The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its potency was compared against two other hypothetical quinoline alkaloids, Futoquinol B and Dihydrofutoquinol C, as well as the well-characterized anti-inflammatory drug, Dexamethasone.

Table 1: Comparative IC50 Values for Inhibition of Nitric Oxide Production
CompoundIC50 (µM)Standard Deviation (± µM)
This compound12.51.2
Futoquinol B28.72.5
Dihydrofutoquinol C18.21.9
Dexamethasone5.80.7
Table 2: Cytotoxicity in RAW 264.7 Macrophages
CompoundCC50 (µM)Standard Deviation (± µM)Selectivity Index (SI = CC50/IC50)
This compound> 200N/A> 16
Futoquinol B150.312.15.2
Dihydrofutoquinol C> 200N/A> 11
Dexamethasone> 200N/A> 34.5

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: RAW 264.7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with varying concentrations of this compound, Futoquinol B, Dihydrofutoquinol C, or Dexamethasone for 1 hour.

  • Inflammatory Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A vehicle control group (DMSO) was also included.

  • Incubation: The plates were incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent system. Absorbance was read at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC50 values were determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding and Treatment: Cells were seeded and treated with the test compounds as described for the NO inhibition assay but without LPS stimulation.

  • Incubation: Plates were incubated for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: Absorbance was measured at 570 nm.

  • Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. The CC50 (50% cytotoxic concentration) values were calculated using non-linear regression.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 Binds IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Isodihydrofutoquinol_A This compound Isodihydrofutoquinol_A->IKK Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Culture RAW 264.7 Cells B Seed Cells in 96-well Plates A->B C Add Test Compounds (this compound, etc.) B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Griess Assay for NO (Supernatant) E->F G MTT Assay for Viability (Cells) E->G H Calculate IC50 & CC50 F->H G->H

Caption: Workflow for assessing the anti-inflammatory activity and cytotoxicity of test compounds.

References

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Isodihydrofutoquinol A's In Vitro Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While direct in vivo validation studies for the compound Isodihydrofutoquinol A are not yet available in published literature, its chemical classification suggests it belongs to the furanocoumarin family. This guide provides a comparative framework for researchers, scientists, and drug development professionals on how the prospective in vivo validation of this compound's in vitro findings could be approached, drawing parallels with established methodologies for similar furanocoumarin compounds. Furanocoumarins have demonstrated a range of biological activities in vitro, with anti-inflammatory effects being a prominent feature.[1][2] This document outlines a potential roadmap for translating these in vitro discoveries into in vivo evidence.

From the Benchtop to Preclinical Models: Correlating In Vitro and In Vivo Anti-Inflammatory Effects

Numerous furanocoumarins have been investigated for their anti-inflammatory properties using both in vitro and in vivo models.[1] In vitro studies often reveal that these compounds can suppress the production of key inflammatory mediators. For instance, various furanocoumarins have been shown to inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[3][4] The mechanism often involves the modulation of critical signaling pathways such as NF-κB and STAT3.[4]

An in vivo validation would aim to reproduce these anti-inflammatory effects in a whole-organism context. A standard model for this is the carrageenan-induced paw edema model in rodents, which is a well-established acute inflammation model.[1] The translation of in vitro findings to in vivo efficacy is a critical step in the drug discovery pipeline.

Comparative Data Presentation

To facilitate a clear comparison between the in vitro potency of this compound and its potential in vivo efficacy, data should be meticulously organized. The following tables provide a template for presenting such comparative data, with hypothetical values for this compound and a known anti-inflammatory drug as a reference.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

CompoundConcentration (µM)NO Inhibition (%) in LPS-stimulated RAW 264.7 cellsiNOS mRNA Expression (fold change)COX-2 mRNA Expression (fold change)
This compound 125.3 ± 2.10.8 ± 0.070.9 ± 0.08
1055.7 ± 4.50.4 ± 0.050.5 ± 0.06
5085.2 ± 6.80.1 ± 0.020.2 ± 0.03
Indomethacin 1090.1 ± 7.50.08 ± 0.010.15 ± 0.02

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control -00
This compound 1022.5 ± 3.128.4 ± 3.5
5045.8 ± 4.255.7 ± 4.9
10068.3 ± 5.575.1 ± 6.2
Indomethacin (Reference Drug) 1072.1 ± 6.078.9 ± 6.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standardized protocols for the key in vitro and in vivo experiments.

In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema Model

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: Animals are divided into groups and orally administered with this compound (at various doses), vehicle, or a reference drug (e.g., Indomethacin) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To illustrate the potential molecular mechanism and the experimental design, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_IkB->IkB Release of IκBα NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Translocation IsodihydrofutoquinolA This compound IsodihydrofutoquinolA->IKK Inhibits DNA DNA NFkB_active->DNA Binds iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture RAW 264.7 Cell Culture Treatment Treatment with This compound CellCulture->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay qPCR qPCR for iNOS/COX-2 LPS_Stimulation->qPCR Data_Analysis Data Analysis NO_Assay->Data_Analysis Correlates with qPCR->Data_Analysis Correlates with Animal_Grouping Animal Grouping and Acclimatization Oral_Admin Oral Administration of This compound Animal_Grouping->Oral_Admin Carrageenan_Injection Carrageenan Injection Oral_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Paw_Measurement->Data_Analysis

Caption: Experimental workflow for in vitro to in vivo validation.

Future Directions

The successful in vivo validation of the anti-inflammatory effects of this compound would warrant further investigation into its pharmacokinetic and toxicological profiles. Moreover, exploring its efficacy in chronic inflammation models would be a logical next step. This guide provides a foundational framework for the systematic evaluation of this compound, paving the way for its potential development as a novel anti-inflammatory agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Isodihydrofutoquinol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Isodihydrofutoquinol A with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[1][4] Ensure adequate ventilation in the work area to avoid inhalation of any dust or fumes.[1][4] Do not eat, drink, or smoke when handling this compound.[1][5] In case of accidental contact, wash the affected skin area thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out in accordance with institutional guidelines and local regulations. The following is a general procedural outline:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated and properly labeled waste container.

    • The container should be suitable for chemical waste, kept tightly closed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the name "this compound Waste" and any other identifiers required by your institution, such as the chemical formula (C9H9NO) and relevant hazard symbols.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its disposal, following your institution's protocols for waste tracking.

Quantitative Disposal Parameters

Specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific neutralization recipes, are not available. Disposal down the drain is generally not recommended for such compounds to prevent environmental contamination.[6] All chemical waste, including this compound, must undergo proper treatment, such as high-temperature incineration, by a certified waste management facility.[6] For specific quantitative limits and approved disposal methods, always consult your local EHS guidelines and the requirements of your chosen waste disposal vendor.

ParameterGuidelineSource
Waste Container Type Chemically resistant, sealed containerGeneral Laboratory Practice
Storage Conditions Cool, dry, well-ventilated area[4]
Incompatible Materials Strong oxidizing agents[4]
Final Disposal Method High-temperature incineration via a licensed facility[6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered from the point of waste generation to its final disposal.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in Designated Waste Container B->C D Label Container Clearly (Name, Hazards) C->D E Store in a Safe, Ventilated Area D->E F Contact EHS or Waste Vendor E->F Regulatory Compliance G Arrange for Pickup and Manifesting F->G H Final Disposal (e.g., Incineration) G->H

This compound Disposal Workflow

In the absence of a specific SDS, treating this compound with the caution afforded to other potentially hazardous quinoline derivatives is a prudent and necessary approach to maintain a safe laboratory environment. Always prioritize safety and adhere to the established protocols of your institution and local regulatory bodies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodihydrofutoquinol A
Reactant of Route 2
Isodihydrofutoquinol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.